Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine
Description
Properties
IUPAC Name |
(2S)-3-(2-chlorophenoxy)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5/c1-27(22(24(28)29)15-31-23-13-7-6-12-21(23)26)25(30)32-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-13,20,22H,14-15H2,1H3,(H,28,29)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEUODHMPQPULT-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(COC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](COC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine
Advanced Building Blocks for Peptidomimetics & Drug Discovery
Executive Summary
Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine represents a specialized class of non-canonical amino acids (NCAAs) designed to address two critical failure points in peptide therapeutics: proteolytic instability and poor membrane permeability.[]
This compound integrates two distinct structural modifications:
-
N-Methylation: Removes a hydrogen bond donor from the peptide backbone, increasing lipophilicity and inducing conformational constraints (favoring cis-peptide bonds).[] This modification is the primary driver for proteolytic resistance.[]
-
O-Aryl Ether Linkage (2-Chlorophenyl): Replaces the labile side-chain hydroxyl of serine with a robust, lipophilic aryl ether.[] The 2-chlorophenyl group introduces specific steric bulk and electronic properties (halogen bonding potential) often utilized to target hydrophobic pockets in GPCRs and protein-protein interaction (PPI) interfaces.[]
This guide details the physicochemical properties, synthetic challenges, and validated protocols for incorporating this building block into Solid-Phase Peptide Synthesis (SPPS).
Chemical Identity & Physicochemical Properties[1][2][3]
| Property | Specification |
| Systematic Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-O-(2-chlorophenyl)-L-serine |
| Common Name | Fmoc-N-Me-Ser(2-Cl-Ph)-OH |
| CAS Number | 2255321-15-2 |
| Molecular Formula | C₂₅H₂₂ClNO₅ |
| Molecular Weight | 451.90 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, DCM; Insoluble in Water, Ether |
| Purity (HPLC) | ≥ 98.0% (Enantiomeric excess > 99%) |
| Storage | +2°C to +8°C, Desiccated.[][2] Protect from light.[] |
Synthetic Utility & Mechanistic Insight
3.1 The "N-Methyl Effect" on Coupling Efficiency
Incorporating N-methylated amino acids creates a significant bottleneck in SPPS.[] The N-methyl group introduces steric hindrance that impedes the nucleophilic attack of the amino group on the incoming activated ester.[] Furthermore, N-methylated residues in a growing peptide chain often adopt a cis conformation, burying the nucleophile and reducing coupling rates by orders of magnitude compared to standard amino acids.[]
-
Implication: Standard HBTU/DIEA protocols will likely fail or result in deletion sequences.[] High-efficiency coupling reagents (HATU, COMU) and elevated temperatures are required.[]
3.2 Stability of the O-Aryl Ether
Unlike standard Serine side chains protected with acid-labile tert-butyl (tBu) or trityl (Trt) groups, the O-(2-chlorophenyl) ether is chemically robust .[]
-
Acid Stability: It is stable to high concentrations of TFA (up to 100%).[] It will not be removed during the final cleavage step.[]
-
Base Stability: Stable to 20% Piperidine (Fmoc removal conditions).[]
-
Design Note: This is a permanent modification intended to be present in the final bioactive molecule.
Visualization: Structural Logic & SPPS Workflow
The following diagram illustrates the structural features of the compound and the decision logic required for its successful incorporation into a peptide chain.
Figure 1: Structural decomposition of Fmoc-N-Me-Ser(2-Cl-Ph)-OH highlighting synthetic challenges and biological utility.[]
Experimental Protocols
Protocol A: Solubilization & Handling
-
Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[]
-
Concentration: Dissolve to 0.2 M – 0.5 M.
-
Note: If the solution appears cloudy, mild sonication (30 sec) or warming to 30°C is permissible.[] Avoid prolonged heating of the activated ester to prevent racemization.[]
Protocol B: Coupling OF Fmoc-N-Me-Ser(2-Cl-Ph)-OH
Use this protocol to attach this residue to the growing chain.[]
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[]
-
Stoichiometry: 4 eq. Amino Acid : 3.9 eq.[] HATU : 8 eq. DIPEA.
-
Time: Single coupling for 60 minutes is usually sufficient for attaching this residue to a standard primary amine.[]
-
Monitoring: Standard Kaiser test.
Protocol C: Coupling TO the N-Methyl Terminus (The "Difficult Step")
Use this protocol to attach the NEXT amino acid onto the N-methylated amine of Fmoc-N-Me-Ser(2-Cl-Ph). Warning: The secondary amine is sterically hindered and unreactive.[] Standard Kaiser tests (ninhydrin) do not work reliably on secondary amines; use the Chloranil Test or Bromophenol Blue .[]
-
Activation:
-
Reagent: COMU or HATU/HOAt .[][3]
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to reduce racemization risk.[]
-
-
Conditions:
-
Double Coupling is Mandatory.
-
Coupling 1: 4 eq. AA, 4 eq.[][4] HATU, 8 eq.[] DIPEA in DMF for 2 hours.
-
Coupling 2: Repeat with fresh reagents for 2 hours.
-
-
Optimization (If coupling fails):
-
Use Microwave Irradiation : 75°C for 5 minutes (max 25W power).
-
Alternative: Convert the incoming amino acid to an Acid Chloride (using Triphosgene) or use PyBrOP .[]
-
Figure 2: Workflow for coupling the subsequent amino acid to the sterically hindered N-methyl secondary amine.
Quality Control & Analysis
-
HPLC Analysis:
-
Column: C18 Reverse Phase.[]
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA.[]
-
Retention: Expect a significant shift to higher retention times (hydrophobic) compared to non-methylated/non-arylated analogs.[]
-
Detection: 220 nm (peptide bond) and 254 nm (Fmoc/Aryl absorption).[]
-
-
Mass Spectrometry:
-
Electrospray Ionization (ESI-MS) in Positive Mode.[]
-
Look for [M+H]+ and [M+Na]+ adducts.[]
-
Note: The Chlorine atom provides a distinct isotopic pattern (3:1 ratio of ³⁵Cl:³⁷Cl), which serves as a diagnostic signature for product verification.[]
-
References
-
PubChem. (n.d.).[][2] Fmoc-Ser(O-(2-chlorophenyl))-OH. National Library of Medicine.[][2] Retrieved February 18, 2026, from [Link][]
-
ChemBK. (n.d.).[][5] Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine. Retrieved February 18, 2026, from [Link][]
-
Biron, E., et al. (2008).[] Optimized selective N-methylation of peptides on solid support. Angewandte Chemie International Edition. (Cited for N-methylation protocols).[][6][3][7][8][9][10][11]
-
Sigma-Aldrich. (n.d.).[] Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Bulletin. (Cited for HATU/HOAt coupling logic).
Sources
- 2. Fmoc-Ser(O-(2-chlorophenyl))-OH | C24H20ClNO5 | CID 142490838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. CLOPIDOGREL RELATED COMPOUND B (20 MG) (METHYL(+/-)-(O-CHLOROPHENYL)-4,5-DIHYDROTHIE-NO[2,3-C]PYRIDINE-6(7H)-ACETATE, HYDROCHLORIDE) | 144750-52-7 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine: Structure, Synthesis, and Application in Advanced Peptide Science
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine, a specialized amino acid derivative crucial for advanced solid-phase peptide synthesis (SPPS). We will explore its unique structural features, including the strategic implementation of N-methylation and a 2-chlorophenyl ether side-chain protection. This guide will detail established synthetic protocols, provide expert insights into its application for enhancing peptide therapeutics, and present robust experimental workflows. The core objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in the synthesis of complex and therapeutically relevant peptides.
Introduction to Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine
Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine is a non-canonical amino acid building block designed for specific applications in peptide chemistry. Its structure incorporates three key functionalities that address common challenges in peptide synthesis and drug design:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group is a cornerstone of modern SPPS, allowing for the sequential addition of amino acids to a growing peptide chain under mild conditions.[1][] Its removal is orthogonal to the acid-labile side-chain protecting groups, a fundamental principle for synthesizing complex peptides.[3][4]
-
N-Methylation: The presence of a methyl group on the alpha-amino nitrogen is a strategic modification that confers several advantageous properties to the resulting peptide.[5][6] N-methylation can enhance metabolic stability by sterically hindering proteolytic enzymes, improve membrane permeability by reducing the number of hydrogen bond donors, and induce specific conformational constraints that can be beneficial for receptor binding.[6][7]
-
O-(2-chlorophenyl) Side-Chain Protection: The hydroxyl group of serine is protected as a 2-chlorophenyl ether. This protecting group is stable to the basic conditions used for Fmoc deprotection and can be removed under specific, often more stringent, acidic conditions during the final cleavage of the peptide from the resin.[8] This particular ether was likely chosen for its electronic properties and stability profile during synthesis.
The combination of these features makes Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine a valuable tool for constructing peptides with enhanced pharmacokinetic properties and for introducing specific structural motifs.
Chemical Structure and Properties
The detailed chemical structure and key properties of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine are summarized below.
| Property | Value | Source |
| Molecular Formula | C25H22ClNO5 | [9] |
| Molecular Weight | 451.91 g/mol | |
| IUPAC Name | (2S)-2-[amino]-3-(2-chlorophenoxy)propanoic acid | [10] |
| CAS Number | 2255321-15-2 | [9] |
| Appearance | Typically a white to off-white powder | [] |
| Solubility | Soluble in common organic solvents used in peptide synthesis such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) |
Synthesis of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine
Caption: Plausible synthetic workflow for Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine.
Step-by-Step Synthetic Protocol (Hypothetical)
This protocol is a composite of established methods for amino acid modifications.
Step 1: N-terminal Protection of L-Serine
-
Dissolve L-Serine in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Add a base, like sodium hydroxide, to deprotonate the amino group.
-
Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture at a controlled temperature (e.g., 0°C).[12]
-
Allow the reaction to proceed to completion, typically by warming to room temperature and stirring overnight.
-
Work up the reaction to isolate N-Boc-L-serine.
Step 2: Side-Chain O-Alkylation
-
The synthesis of the O-aryl ether can be challenging. A potential method is the Mitsunobu reaction, where N-Boc-L-serine is reacted with 2-chlorophenol in the presence of triphenylphosphine and a dialkyl azodicarboxylate.
-
Alternatively, a Williamson ether synthesis could be employed, though this may be lower yielding for aryl ethers.
-
Purify the resulting Boc-O-(2-chlorophenyl)-L-serine via chromatography.
Step 3: N-terminal Deprotection
-
Dissolve the product from Step 2 in a suitable solvent like dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to cleave the Boc group.[12]
-
Remove the solvent and excess TFA under reduced pressure to yield O-(2-chlorophenyl)-L-serine.
Step 4: N-Methylation via Oxazolidinone Intermediate
-
This is a widely used and efficient method for the N-methylation of amino acids.[13][14]
-
React O-(2-chlorophenyl)-L-serine with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid in a solvent like toluene, with azeotropic removal of water to form the oxazolidinone intermediate.[14]
-
The isolated oxazolidinone is then subjected to reductive cleavage, often using a Lewis acid and a reducing agent, to yield N-methyl-O-(2-chlorophenyl)-L-serine.[13]
Step 5: Final Fmoc Protection
-
Dissolve the N-methylated amino acid from Step 4 in a suitable solvent system (e.g., aqueous sodium carbonate or a dioxane/water mixture).[1]
-
Slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to the reaction mixture with vigorous stirring.[1]
-
Allow the reaction to proceed for several hours or overnight.
-
Acidify the reaction mixture and extract the final product, Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine.
-
Purify the final compound using flash column chromatography.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine is as a building block in Fmoc-based SPPS.[1][15] Its incorporation into a peptide sequence requires special consideration due to the steric hindrance of the N-methyl group.
SPPS Workflow for Incorporation
Caption: Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Detailed Protocol for Coupling N-Methylated Amino Acids
The coupling of N-methylated amino acids is often less efficient than their non-methylated counterparts due to steric hindrance.[6] Therefore, more potent coupling reagents and optimized conditions are typically required.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Pre-activation: In a separate vessel, dissolve Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine (3-5 equivalents relative to resin loading) and an equimolar amount of HATU or HBTU in DMF. Add DIPEA (2 equivalents relative to the amino acid) and allow the mixture to pre-activate for 1-2 minutes. Keeping pre-activation times minimal is crucial to avoid racemization.[7]
-
Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for an extended period, typically 2-4 hours, or even overnight.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. Note that the Kaiser test will be negative for the secondary amine of the N-methylated residue once coupled. A chloranil test can be used as an alternative.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents.
-
Double Coupling (if necessary): If the initial coupling is incomplete, a second coupling step may be performed before proceeding to the next deprotection step.
Final Cleavage and Deprotection
After the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups, including the O-(2-chlorophenyl) group, must be removed.
Cleavage Cocktail: A standard cleavage cocktail for peptides containing acid-labile side-chain protecting groups is a mixture of Trifluoroacetic acid (TFA), a scavenger such as Triisopropylsilane (TIS) to prevent side reactions, and water.[16] A typical mixture is 95% TFA, 2.5% TIS, and 2.5% water. The stability of the 2-chlorophenyl ether to this standard cocktail should be confirmed, and if it is more robust, stronger acidic conditions or alternative cleavage strategies may be necessary.
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[16]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolate the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with more cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Significance in Drug Development
The incorporation of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine into a peptide sequence is a strategic decision aimed at improving the therapeutic potential of the peptide.
-
Enhanced Proteolytic Resistance: N-methylation is a well-established strategy to increase the in vivo half-life of peptides by making the adjacent peptide bond resistant to cleavage by proteases.[7][17]
-
Improved Pharmacokinetics: By increasing metabolic stability and potentially enhancing membrane permeability, N-methylation can lead to improved oral bioavailability and a more favorable dosing regimen.[5][6]
-
Conformational Control: The steric bulk of the N-methyl group can restrict the conformational freedom of the peptide backbone, which can be used to lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its target receptor.[7]
Conclusion
Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine is a highly specialized building block that offers peptide chemists a powerful tool to address key challenges in the development of peptide-based therapeutics. A thorough understanding of its synthesis, proper handling during SPPS, and the rationale for its use are essential for its successful application. The strategic incorporation of this and similar N-methylated amino acids will continue to be a vital approach in the design of next-generation peptide drugs with enhanced efficacy and drug-like properties.
References
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn. Retrieved February 13, 2026, from [Link]
- Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. (2000). Biopolymers, 55(2), 123-39.
-
Protecting group. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
An improved synthesis of Fmoc-N-methyl serine and threonine. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
-
Should My Peptide Be Methylated?. (2025, September 25). LifeTein. Retrieved February 13, 2026, from [Link]
- Methods for Removing the Fmoc Group. (n.d.).
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (2024, January 5). Total Synthesis. Retrieved February 13, 2026, from [Link]
-
N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. (n.d.). Canadian Science Publishing. Retrieved February 13, 2026, from [Link]
-
Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine. (n.d.). ChemBK. Retrieved February 13, 2026, from [Link]
-
Fmoc-Ser(O-(2-chlorophenyl))-OH. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
Synthesis of O-methyl-L-serine and N.alpha.-tert-butyloxycarbonyl-O-methyl-L-serine. (n.d.). ACS Publications. Retrieved February 13, 2026, from [Link]
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- N-methyl amino acids. (n.d.). Google Patents.
- Synthesis of O-benzyl-L-serine. (n.d.).
-
Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. (n.d.). NIH. Retrieved February 13, 2026, from [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Luxembourg Bio Technologies. Retrieved February 13, 2026, from [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). MDPI. Retrieved February 13, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. chembk.com [chembk.com]
- 10. Fmoc-Ser(O-(2-chlorophenyl))-OH | C24H20ClNO5 | CID 142490838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. N-Methyl Amino Acids - Enamine [enamine.net]
Strategic Sourcing and Application Guide: Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine
[1]
Executive Summary
Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine (CAS: 2255321-15-2) is a specialized non-canonical amino acid (NCAA) utilized in the development of peptidomimetics and stapled peptides. Its structural dual-modification—N-methylation and O-arylation—confers two critical pharmacological advantages: proteolytic resistance (via the N-methyl cap) and enhanced lipophilicity/π-stacking potential (via the 2-chlorophenyl ether).
However, this steric complexity presents significant challenges in both sourcing and Solid-Phase Peptide Synthesis (SPPS). This guide provides a validated roadmap for procuring high-fidelity building blocks and integrating them into peptide sequences without compromising chiral integrity or yield.
Part 1: Chemical Profile & Sourcing Landscape
The Molecule[2][3][4][5][6]
-
Chemical Name:
-(((9H-fluoren-9-yl)methoxy)carbonyl)- -(2-chlorophenyl)- -methyl-L-serine[1][2] -
CAS Number: 2255321-15-2[1]
-
Molecular Formula:
[1][2] -
Molecular Weight: 451.90 g/mol
-
Key Features:
-
2-Chlorophenyl Ether: Stable to standard TFA cleavage conditions; provides steric bulk and halogen bonding capability.
-
N-Methylation: Prevents hydrogen bonding at the amide backbone, inducing cis/trans isomerism and improving membrane permeability.
-
Supplier Ecosystem
Due to the niche nature of this compound, it is rarely a "next-day delivery" commodity. The supply chain operates on a Tiered Availability Model .
| Tier | Supplier Type | Representative Vendors | Lead Time | Risk Profile |
| 1 | Global Aggregators | Sigma-Aldrich (via AChemBlock), Fisher Scientific | 2–6 Weeks | Low: High accountability, but often acts as a pass-through for Tier 2. |
| 2 | Specialized Catalogs | ChemBK, ChemicalBook, Combi-Blocks | 1–3 Weeks | Medium: Stock is often "virtual"; require lot-specific CoA before purchase. |
| 3 | Custom Synthesis (CRO) | WuXi AppTec, Chem-Impex, Enamine | 4–8 Weeks | Low (Technical): High control over specs, but higher cost and longer wait. |
Strategic Sourcing Protocol (Self-Validating)
Do not rely on catalog listings alone. Implement this verification workflow before issuing a Purchase Order (PO):
-
Chiral Purity Check: Demand a Chiral HPLC trace. The synthesis of N-methyl-O-aryl serines is prone to racemization. Accept no less than 99% ee .
-
Fmoc Stability: Verify the absence of dibenzofulvene (indicating Fmoc cleavage during storage).
-
Free Amine Content: Ensure free amine <0.5% to prevent self-polymerization.
Part 2: Technical Application (SPPS Protocols)
The introduction of N-methyl amino acids into a peptide backbone disrupts the standard SPPS workflow. The secondary amine is less nucleophilic due to steric hindrance, and the resulting amide bond lacks a hydrogen bond donor, making the chain prone to aggregation.
Coupling Of This Residue (Activation)
When coupling Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine to the growing chain:
-
Risk: Epimerization at the
-carbon is high due to the electron-withdrawing nature of the activating group. -
Recommended Reagents: Use COMU/Oxyma or HATU/HOAt . Avoid carbodiimides (DIC) alone.
-
Base: Use collidine (TMP) instead of DIPEA to minimize base-catalyzed racemization.
Coupling Onto This Residue (The Bottleneck)
Once this residue is on the resin, removing the Fmoc group yields a secondary methylamine. Coupling the next amino acid to this sterically hindered amine is the most difficult step.
Protocol: High-Efficiency Acylation of N-Methyl Termini
-
Swelling: Swell resin in DMF/DCM (1:1) to maximize solvation.
-
Reagents:
-
Activator: HATU (0.95 eq relative to AA) + HOAt (0.95 eq).
-
Amino Acid: 4–5 equivalents.
-
Base: DIPEA (10 eq).
-
-
Conditions: Double coupling is mandatory.
-
Coupling 1: 2 hours at Room Temp.
-
Coupling 2: 1 hour at 50°C (Microwave or conventional heat). Note: Do not heat if Cys/His are present to avoid racemization.
-
-
Monitoring: The Kaiser test (ninhydrin) will fail (false negative) because it detects primary amines.
-
Correct Test: Use the Chloranil Test or Bromophenol Blue . A blue stain indicates free secondary amines (incomplete coupling).
-
Synthesis Visualization
The following diagram illustrates the decision logic for sourcing and the critical SPPS cycle modifications required for this compound.
Caption: Workflow for sourcing validation and SPPS integration of N-methylated residues. Note the specific requirement for Chloranil monitoring.
Part 3: Alternative "On-Resin" Synthesis
If the pre-made building block is unavailable or cost-prohibitive, the Biron-Kessler Method allows you to synthesize the N-methylated residue directly on the solid phase.
-
Couple: Standard Fmoc-O-(2-chlorophenyl)-L-serine.
-
Protect: Protect the
-amine with o-NBS (o-nitrobenzenesulfonyl chloride). -
Methylate: Treat with DBU and Dimethyl Sulfate (DMS) or Methyl Iodide. The electron-withdrawing o-NBS group facilitates deprotonation and methylation.
-
Deprotect: Remove o-NBS with
-mercaptoethanol/DBU . -
Result: You now have the secondary amine on-resin, ready for the next coupling (See Section 2.2).
References
An In-Depth Technical Guide to the Solubility of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the precise selection and handling of amino acid derivatives are paramount to achieving high-purity, target peptides. Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine is a specialized building block designed for the incorporation of N-methylated and O-aryl-modified serine residues. The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group provides a stable, base-labile protecting group essential for sequential peptide chain elongation[1]. The N-methylation of the peptide backbone is a strategic modification known to enhance proteolytic stability and membrane permeability of the final peptide[2]. Furthermore, the O-(2-chlorophenyl) group on the serine side chain offers a unique steric and electronic profile, potentially influencing peptide conformation and receptor interactions.
However, the successful incorporation of this highly substituted amino acid into a growing peptide chain is critically dependent on its solubility in the solvents commonly employed in SPPS. Poor solubility can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purifications. This guide provides a comprehensive technical overview of the solubility characteristics of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine, offering both predictive insights and detailed experimental protocols for its empirical determination.
Physicochemical Properties
A foundational understanding of the physicochemical properties of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C25H22ClNO5 | [3] |
| Molar Mass | 451.9 g/mol | [3] |
| Appearance | White to off-white powder (predicted) | General knowledge |
| Predicted LogP (XLogP3) | 4.8 | [4] (for non-methylated analog) |
| Topological Polar Surface Area | 84.9 Ų | [4] (for non-methylated analog) |
Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities tend to be mutually soluble[5]. The structure of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine contains both large non-polar regions (the Fmoc and chlorophenyl groups) and polar functionalities (the carboxylic acid and the urethane linkage). This amphipathic nature dictates its solubility profile.
Factors Influencing Solubility:
-
Fmoc Group: The large, hydrophobic fluorenyl ring significantly decreases aqueous solubility and favors solubility in organic solvents[6].
-
N-Methylation: While increasing lipophilicity, N-methylation can disrupt intermolecular hydrogen bonding between peptide backbones, which can paradoxically lead to an increase in solubility in some contexts by reducing aggregation[2][7]. However, the steric hindrance introduced by the methyl group can also impact solvation[8].
-
O-(2-chlorophenyl) Group: The chlorophenyl group is predominantly hydrophobic. The ortho-chloro substituent can influence the electronic distribution and conformation of the phenyl ring, but its primary contribution to solubility is expected to be a decrease in polarity[9][].
-
Carboxylic Acid: The free carboxylic acid provides a site for hydrogen bonding and deprotonation in basic media, which can enhance solubility in polar protic solvents and aqueous bases.
Based on these structural features, the following solubility profile is predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO) | High | These solvents are the standard for SPPS and are excellent at solvating large, protected amino acids due to their high polarity and ability to accept hydrogen bonds[11]. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | While capable of dissolving many organic compounds, their lower polarity compared to DMF may limit the solubility of this highly functionalized molecule[11]. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Insoluble | These solvents are generally less polar and are not effective at solvating the polar functionalities of the molecule. |
| Alcohols | Methanol, Ethanol | Low | The polarity of alcohols may allow for some solvation, but the large non-polar groups will likely limit solubility. |
| Non-Polar | Hexanes, Toluene | Insoluble | The significant polarity of the carboxylic acid and urethane groups will prevent dissolution in non-polar solvents. |
| Aqueous | Water, Aqueous Buffers (neutral pH) | Insoluble | The large hydrophobic surface area of the Fmoc and chlorophenyl groups will dominate, leading to very low aqueous solubility[12]. |
Experimental Determination of Solubility
Empirical determination of solubility is crucial for optimizing its use in SPPS. The following protocols are designed to provide both a rapid qualitative assessment and a precise quantitative measurement.
Qualitative Solubility Assessment
This method provides a quick, rank-order understanding of solubility in various solvents.
Methodology:
-
Preparation: Dispense 1-2 mg of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine into separate small, clear glass vials.
-
Solvent Addition: To each vial, add the test solvent dropwise (e.g., 100 µL increments) while vortexing or stirring.
-
Observation: Visually inspect the vial for the dissolution of the solid. Continue adding solvent up to a defined volume (e.g., 1 mL).
-
Classification:
-
Soluble: The solid completely dissolves to form a clear solution.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some solid remains.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Methodology:
-
Sample Preparation: Add an excess amount of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials at a low speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration (Optional but Recommended): Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticulates.
-
Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A standard curve of known concentrations must be prepared for accurate quantification.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
Implications for Solid-Phase Peptide Synthesis (SPPS)
The solubility of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine directly impacts several stages of SPPS:
-
Stock Solution Preparation: Given its predicted high solubility in DMF and NMP, preparing concentrated stock solutions for automated synthesizers should be straightforward. It is advisable to visually inspect the stock solution for any precipitation before use.
-
Coupling Reactions: The concentration of the activated amino acid in the reaction vessel is a critical factor for driving the coupling reaction to completion. Poor solubility can lead to a lower effective concentration, resulting in incomplete acylation and the formation of deletion peptides. The steric hindrance of the N-methyl group already makes coupling reactions more challenging, and poor solubility would exacerbate this issue[2].
-
On-Resin Precipitation: If the solubility limit is exceeded during the coupling reaction, the amino acid derivative can precipitate onto the resin, leading to clogged lines and failed syntheses. This is a particular concern in automated synthesizers with narrow tubing.
-
Solvent Choice: While DMF is the most common solvent for SPPS, NMP can sometimes offer superior solvating properties for difficult-to-dissolve protected amino acids. If solubility issues are encountered with DMF, switching to or using a mixture containing NMP may be beneficial. The addition of a small amount of DMSO can also improve the solubility of some Fmoc-amino acids, but its compatibility with the overall synthesis strategy must be considered.
Conclusion
Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine is a sterically hindered and highly modified amino acid derivative with a predicted solubility profile that favors polar aprotic solvents such as DMF and NMP. Its large hydrophobic moieties render it insoluble in aqueous and non-polar organic solvents. While N-methylation can present challenges in SPPS, its potential to improve solubility by mitigating aggregation is a noteworthy consideration. For researchers and drug development professionals, a thorough understanding and empirical verification of its solubility in the chosen solvent system are critical first steps to ensure its successful application in the synthesis of complex, modified peptides. The protocols outlined in this guide provide a robust framework for this essential characterization.
References
-
LifeTein. Should My Peptide Be Methylated?. [Link]
-
Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). SciELO México. [Link]
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
Solubility of tagged peptides. ResearchGate. [Link]
-
PubChem. Fmoc-Ser(O-(2-chlorophenyl))-OH | C24H20ClNO5. [Link]
-
ChemBK. Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine. [Link]
-
Hifumi, E., et al. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PMC. [Link]
-
Quora. Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?. [Link]
-
Shityakov, S., et al. Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Permeation. International Journal of Computational Biology and Drug Design. [Link]
-
MDPI. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. [Link]
-
ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]
-
ResearchGate. Influence of solvent on the ortho substituent effect in the alkaline hydrolysis of phenyl esters of substituted benzoic acids. [Link]
-
ResearchGate. An improved synthesis of Fmoc-N-methyl serine and threonine. [Link]
-
TutorChase. How do functional groups affect solubility in organic compounds?. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP): Efficient Synthesis of N-methylated Peptides, Expanding the Tools for Peptide Research [scielo.org.mx]
- 3. chembk.com [chembk.com]
- 4. Fmoc-Ser(O-(2-chlorophenyl))-OH | C24H20ClNO5 | CID 142490838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. lifetein.com [lifetein.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 11. Is Phenyl an Ortho/Para or Meta Director? - Chemistry Steps [chemistrysteps.com]
- 12. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Stability & Handling of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine
Executive Summary & Molecular Architecture
Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine represents a highly specialized class of non-canonical amino acid building blocks. Its structural complexity introduces a "double-edged" stability challenge during Solid Phase Peptide Synthesis (SPPS):
-
The N-Methyl Group: Provides proteolytic stability and conformational constraint in the final drug candidate but introduces significant steric hindrance during coupling and high susceptibility to racemization.
-
The O-(2-Chlorophenyl) Ether: Acts as a permanent side-chain modification (stable to TFA) but transforms the side chain into a potent leaving group, drastically increasing the risk of base-induced
-elimination.
This guide details the mechanistic causality behind these instability factors and provides a self-validating protocol to incorporate this residue without degradation.
Pre-Synthesis Stability & Storage
Before synthesis begins, the integrity of the raw material must be preserved. While the Fmoc group is stable to acid, the ether linkage and N-methyl functionality dictate specific storage conditions.
| Parameter | Specification | Causality / Rationale |
| Storage Temp | -20°C (Desiccated) | Prevents slow hydrolysis of the Fmoc ester; minimizes spontaneous rearrangement. |
| Light Sensitivity | Protect from Light | The Fmoc group is UV-active; prolonged exposure can lead to photo-degradation. |
| Solubility | DMF, NMP, DCM | The N-methyl and chlorophenyl groups increase lipophilicity, ensuring excellent solubility in organic solvents (unlike unsubstituted Ser/Thr). |
| Hygroscopicity | Moderate | Moisture can induce hydrolysis of the free carboxylic acid to form dimers or removal of Fmoc if trace base is present. |
The Core Challenge: SPPS Stability
The incorporation of this residue involves navigating two competing degradation pathways:
Mechanism of Failure: Base-Induced -Elimination
The most critical risk for O-aryl serine derivatives is the formation of dehydroalanine (Dha) during Fmoc removal.
-
The Trigger: The
-proton of serine is acidic. Standard SPPS bases (20% Piperidine) abstract this proton. -
The Leaving Group: The 2-chlorophenyl group is electron-withdrawing (inductive effect), making the phenoxide ion (
) a far better leaving group than the tert-butyl ether found in standard Fmoc-Ser(tBu)-OH. -
The Result: Elimination occurs rapidly, cleaving the side chain and forming a reactive double bond on the backbone (Dehydroalanine), which permanently damages the peptide sequence.
Mechanism of Failure: Racemization via Enolization
N-methyl amino acids cannot form the stable oxazolonium (azlactone) intermediate that typically protects carbamate-protected amino acids from racemization. Instead, they are prone to direct enolization upon activation.
-
Steric Hindrance: The N-methyl group slows down the acylation of the amine, requiring prolonged reaction times or stronger activation.
-
Base Sensitivity: Strong bases (e.g., DIPEA) used during activation promote proton abstraction from the
-carbon of the activated ester, leading to loss of chirality.
Visualizing the Degradation Pathways
Figure 1: Competing degradation pathways. The upper path shows side-chain loss via elimination; the lower path shows stereochemical loss via enolization.
Optimized Experimental Protocols
To ensure scientific integrity, the following protocols replace standard SPPS methods. These are "self-validating" systems where the choice of reagents directly counters the mechanistic risks described above.
Protocol A: "Soft Base" Fmoc Deprotection
Objective: Remove Fmoc group without triggering
Standard Protocol (DO NOT USE): 20% Piperidine in DMF (pKa ~11.1). Optimized Protocol:
-
Reagent: 50% Morpholine in DMF OR 5-10% Piperazine in DMF/Ethanol (pKa ~9.8).
-
Why: These bases are strong enough to cleave the Fmoc carbamate but have a lower pKa, significantly reducing the rate of
-proton abstraction required for elimination.
-
-
Cycle Time: Short pulses.
-
Step 1: 3 minutes (flow wash).
-
Step 2: 7 minutes (incubation).
-
-
Validation: Monitor UV absorbance of the fulvene-adduct. If using piperazine, ensure the fulvene peak is cleared before proceeding.
Protocol B: "Base-Free" Coupling
Objective: Overcome N-methyl steric hindrance while preventing racemization.
Standard Protocol (Risky): HATU + DIPEA (DIPEA promotes enolization). Optimized Protocol (DIC/Oxyma):
-
Activator: Diisopropylcarbodiimide (DIC).
-
Additive: Ethyl cyano(hydroxyimino)acetate (Oxyma Pure).
-
Why: Oxyma creates a highly reactive active ester (superior to HOBt) with a lower risk of racemization than uronium salts (HATU/HBTU) because it does not require tertiary amine bases (DIPEA) during the activation step.
-
-
Stoichiometry: 3-5 equivalents relative to resin loading.
-
Temperature: Room Temperature (Max 25°C). Do not heat.
-
Why: N-methyl couplings are slow, but heating dramatically accelerates racemization.
-
-
Double Coupling: Perform the coupling twice (2 x 1 hour) rather than one long reaction to ensure completion.
Protocol C: Cleavage & Isolation
Objective: Release peptide while preserving the O-aryl ether.
-
Cocktail: 95% TFA / 2.5% TIS / 2.5%
. -
Stability Note: The O-(2-chlorophenyl) ether is stable to TFA. Unlike O-tBu or O-Trt groups, the aryl ether bond requires harsh conditions (e.g.,
or HI) to cleave. Therefore, the 2-chlorophenyl group will remain on the serine in the final peptide. -
Scavengers: TIS (Triisopropylsilane) is essential to quench any tert-butyl cations from other residues, preventing them from alkylating the electron-rich rings (though the chlorophenyl ring is deactivated, protecting it further).
Quantitative Comparison of Coupling Reagents
The following table summarizes the risk profile of common coupling reagents specifically for N-methylated, racemization-prone residues.
| Coupling System | Activation Power | Racemization Risk | Suitability for This Compound |
| DIC / Oxyma | High | Low | Recommended. Best balance of yield and optical purity. |
| HATU / HOAt / Collidine | Very High | Moderate | Alternative. Use Collidine (weaker base) instead of DIPEA to reduce enolization. |
| HBTU / DIPEA | Moderate | High | Avoid. High risk of D-isomer formation. |
| PyBOP / DIPEA | Moderate | High | Avoid. Generates carcinogenic HMPA byproduct; high racemization risk. |
Analytical Quality Control (QC)
Trustworthiness in synthesis requires rigorous QC. You must look for specific impurities associated with the instability of this molecule.
-
Target Mass (M): Calculated mass of the desired peptide.
-
Impurity A (M - SideChain): Mass corresponding to Dehydroalanine .
-
Calculation:
. -
Cause:
-elimination during deprotection. -
Remedy: Switch to Morpholine deprotection.
-
-
Impurity B (M + 0): Diastereomer (D-Ser) .
References
-
Fmoc Solid Phase Peptide Synthesis - ChemPep. Detailed analysis of Fmoc cleavage mechanisms and base stability.
-
Epimerisation in Peptide Synthesis - MDPI. Mechanisms of racemization for N-methyl amino acids and mitigation strategies. [3]
-
Susceptibility of Glycans to Beta-Elimination in Fmoc-based O-glycopeptide Synthesis. Comparative study of bases (Morpholine vs Piperidine) for suppressing elimination in O-substituted serines.
-
Strategies to Prevent Racemization During Peptide Synthesis - Benchchem. Protocols for using DIC/Oxyma and base selection.
-
Fmoc-Ser(O-(2-chlorophenyl))-OH Compound Summary - PubChem. Structural data and chemical properties of the non-methylated analog.
Sources
Technical Guide: Strategic Incorporation of Non-Canonical Amino Acids (ncAAs) into Therapeutic Peptides
Executive Summary
The incorporation of non-canonical amino acids (ncAAs) has shifted from academic curiosity to a cornerstone of modern peptide drug discovery. By expanding the chemical space beyond the standard 20 residues, researchers can engineer peptides with protease resistance (via N-methylation or D-amino acids), enhanced potency (via conformational constraint), and novel functionality (via bioorthogonal handles).
This guide serves as a technical blueprint for the two primary methods of ncAA incorporation: Solid-Phase Peptide Synthesis (SPPS) for sequences <50 residues, and Genetic Code Expansion (GCE) for longer biologics or in vivo production.
Part 1: Solid-Phase Peptide Synthesis (SPPS) of ncAA-Peptides
Strategic Rationale & Reagent Selection
Standard coupling protocols (e.g., HBTU/DIPEA) often fail when introducing bulky or N-methylated ncAAs due to steric hindrance and electron-withdrawing effects. The choice of coupling reagent must be matched to the steric demand of the incoming residue.
Table 1: Coupling Reagent Selection Matrix
| Scenario | Recommended Reagent | Base | Mechanism/Notes |
| Standard ncAA (e.g., Norleucine) | HATU or HBTU | DIPEA | Fast kinetics; standard activation. |
| Sterically Hindered (e.g., Aib, | COMU or HATU | DIPEA/Collidine | COMU offers superior solubility and lower epimerization than HATU. |
| N-Methylated / Secondary Amines | PyAOP or PyBOP | DIPEA | Phosphonium salts (PyAOP) are superior for N-methyl coupling; avoid uronium salts (HATU) if capping is slow (guanidinylation risk). |
| Cys-rich / Racemization Prone | DIC / Oxyma Pure | None (or minimal) | Carbodiimide/Oxyma is acidic/neutral, preventing base-catalyzed racemization. |
Protocol: Coupling Sterically Hindered ncAAs
Context: Coupling an Fmoc-N-Me-Ala-OH onto a resin-bound peptide.
-
Resin Preparation: Swell resin (e.g., Rink Amide ChemMatrix) in DMF for 20 min. High-swelling resins are critical for difficult sequences to minimize aggregation.
-
Deprotection: Remove Fmoc using 20% Piperidine/DMF (2 x 5 min).[1] Wash with DMF (5x) and DCM (3x).
-
Activation (The Critical Step):
-
Dissolve Fmoc-N-Me-Ala-OH (4 eq) and PyAOP (4 eq) in minimal DMF.
-
Add DIPEA (8 eq) immediately before adding to the resin.
-
Expert Insight: Do not pre-activate for >2 minutes; reactive esters can hydrolyze or rearrange.
-
-
Coupling: Shake for 2 hours at RT.
-
Microwave Option: 75°C for 10 min (ensure ncAA is stable at this temp; Cys/His are not).
-
-
Monitoring (The "Self-Validating" Step):
-
Do NOT use Kaiser Test: It detects primary amines and will yield a false negative for N-methylated residues.
-
Use Chloranil Test: Detects secondary amines. Blue/Green beads = Positive (Free amine present). Colorless = Negative (Coupled).
-
If Positive: Recouple using a different activation (e.g., DIC/Oxyma) or higher temperature.
-
Workflow Diagram: SPPS Cycle with ncAA Logic
Caption: Logic flow for SPPS emphasizing reagent switching for hindered residues and appropriate colorimetric monitoring.
Part 2: Genetic Code Expansion (GCE)[2][3]
Mechanism: Amber Suppression
For peptides/proteins >50 residues, SPPS yields drop. GCE hijacks the translation machinery to site-specifically incorporate an ncAA in response to a stop codon (usually Amber/UAG).[2]
Core Components:
-
Orthogonal tRNA (
): Recognizes the UAG codon but is not recognized by endogenous synthetases. -
Orthogonal Synthetase (aaRS): Aminoacylates the orthogonal tRNA only with the target ncAA.[2]
Protocol: Expression in E. coli (pEVOL System)
Context: Incorporating p-Acetylphenylalanine (pAcF) into a therapeutic protein.
-
Plasmid Design:
-
Plasmid A (pEVOL): Carries the orthogonal MjTyrRS/tRNA pair under an arabinose promoter.
-
Plasmid B (pET): Carries the Gene of Interest (GOI) with a TAG codon at the desired site (e.g., Ala12TAG).
-
-
Transformation: Co-transform E. coli BL21(DE3) with both plasmids. Select on Chloramphenicol (pEVOL) and Ampicillin/Kanamycin (pET) plates.
-
Induction & Incorporation:
-
Grow cells to OD600 = 0.5.
-
Add ncAA: Dissolve pAcF (1-2 mM final conc.) in water/NaOH and add to culture. Crucial: Adjust pH of media back to neutral if ncAA solution is basic.
-
Induce: Add Arabinose (0.02%) to induce synthetase, then IPTG (1 mM) to induce GOI.
-
-
Purification: Proceed with standard Ni-NTA purification.
-
Validation: Full-length protein is only produced if suppression works. Truncated protein (termination at UAG) will flow through if the tag is C-terminal.
-
Pathway Diagram: Orthogonal Translation
Caption: Mechanism of Amber Suppression showing the convergence of orthogonal components at the ribosome.
Part 3: Post-Translational Modification (Click Chemistry)
Once an ncAA with a reactive handle (e.g., Azide, Alkyne) is incorporated, "Click Chemistry" allows for rapid conjugation of fluorophores, drugs, or PEG chains.
Method Comparison: CuAAC vs. SPAAC
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reagents | Azide + Terminal Alkyne + Cu(I) | Azide + Cyclooctyne (e.g., DBCO) |
| Kinetics | Fast ( | Slower ( |
| Biocompatibility | Low (Cu is toxic to cells) | High (Bioorthogonal, no catalyst) |
| Use Case | On-resin peptide modification; in vitro conjugation.[5] | Live-cell labeling; sensitive proteins.[6] |
Protocol: On-Resin CuAAC (Peptide-Drug Conjugate)
-
Synthesis: Synthesize peptide with Fmoc-Pra-OH (Propargylglycine) at the desired site.
-
Preparation: Wash resin with DCM/MeOH to remove amine scavengers.
-
Click Reaction:
-
Incubation: Shake overnight under Nitrogen (exclude oxygen).
-
Wash: Wash extensively with DMF and EDTA solution (to chelate copper) before cleavage.
Part 4: Analytical Validation
Trust but verify. The incorporation of ncAAs must be confirmed via high-resolution mass spectrometry.
-
LC-MS Confirmation:
-
Look for the specific mass shift (
M) corresponding to the ncAA. -
Example: Replacing Ala (71 Da) with p-Acetylphenylalanine (163 Da) results in a +92 Da shift.
-
-
Purity Check:
-
For GCE, check for a mass peak corresponding to the natural amino acid (e.g., Tyrosine or Glutamine) which indicates "near-cognate suppression" (failure of orthogonality).
-
For SPPS, check for "deletion sequences" (mass = expected - ncAA mass), indicating failed coupling.
-
References
- Solid-Phase Synthesis of Difficult Peptides Source: Bachem Technical Guides / J. Peptide Sci.
-
Genetic Code Expansion: Principles and Applic
-
Methodology for Amber Suppression (pEVOL)
- Source: Young, T. S., et al. (2010). An enhanced system for unnatural amino acid mutagenesis in E. coli. Journal of Molecular Biology.
-
URL:[Link]
-
Click Chemistry in Peptide Synthesis
-
Troubleshooting N-Methyl
- Source: Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science.
-
URL:[Link]
Sources
- 1. biovera.com.au [biovera.com.au]
- 2. addgene.org [addgene.org]
- 3. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Residue-specific incorporation of non�canonical amino acids into proteins: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Frontiers | tRNA engineering strategies for genetic code expansion [frontiersin.org]
- 9. jpt.com [jpt.com]
- 10. chempep.com [chempep.com]
The Strategic Role of the 2-Chlorophenyl Motif in Serine Derivatives
Executive Summary
The incorporation of a 2-chlorophenyl group (ortho-chlorophenyl) into serine derivatives represents a high-impact strategy in modern medicinal chemistry. Unlike para-substitution, which primarily modulates lipophilicity and electronic density, the ortho-chloro substituent introduces profound steric, conformational, and metabolic alterations . This guide analyzes the function of this motif in beta-(2-chlorophenyl)serine and related isosteres, detailing how the "ortho-effect" drives receptor selectivity and proteolytic resistance.
Physicochemical & Structural Mechanism[1][2]
The 2-chlorophenyl group functions not merely as a hydrophobic mass but as a conformational lock . In serine derivatives, where the side chain (R-group) is critical for molecular recognition, the 2-chloro substituent imposes specific constraints.
The "Ortho-Twist" Effect
The chlorine atom at the ortho position possesses a Van der Waals radius of 1.75 Å, significantly larger than hydrogen (1.20 Å). When attached to the beta-carbon of a serine scaffold (as in
-
Consequence: The phenyl ring is forced out of coplanarity. This restricts the rotation around the
bond ( angle) and the bond ( angle). -
Therapeutic Value: This "pre-organization" reduces the entropic penalty of binding. If the locked conformation matches the bioactive pose, affinity increases drastically (often >100-fold).
Electronic Modulation (Sigma-Hole)
The chlorine atom exerts a negative inductive effect (-I) while also acting as a weak resonance donor. In the ortho position, the inductive withdrawal acidifies the benzylic position (the
-
Interaction: The electron-deficient region on the extension of the C-Cl bond (the
-hole) can participate in "halogen bonding" with backbone carbonyls or nucleophilic residues (e.g., Ser, Thr, Asp) in the target protein.
Metabolic Shielding
The 2-chlorophenyl group effectively blocks the ortho and benzylic positions from metabolic oxidation.
-
CYP450 Resistance: The steric bulk prevents the approach of Heme-Iron centers of Cytochrome P450 enzymes, reducing the rate of benzylic hydroxylation or arene oxide formation.
Comparative SAR Data
The following table summarizes the impact of shifting the chlorine substituent on a generic phenylserine scaffold regarding potency and physicochemical properties.
| Parameter | Unsubstituted (H) | 2-Chlorophenyl (Ortho) | 3-Chlorophenyl (Meta) | 4-Chlorophenyl (Para) |
| Steric Bulk ( | Low | High (Localized) | Medium | Medium |
| Rotational Barrier | < 2 kcal/mol | > 7 kcal/mol (Restricted) | ~2-3 kcal/mol | ~2 kcal/mol |
| LogP (Lipophilicity) | 1.1 | 1.7 | 1.9 | 1.95 |
| Metabolic Stability | Low (Benzylic ox.) | High (Steric Shield) | Moderate | Moderate |
| Primary Function | Baseline | Conformational Locking | Electronic Tuning | Hydrophobic Reach |
Synthesis Protocol: -(2-Chlorophenyl)serine
A self-validating protocol for the diastereoselective synthesis of the threo-isomer.
Reaction Logic
The synthesis utilizes a Copper(II)-mediated aldol condensation . The copper ion chelates the glycine amine and carboxylate, increasing the acidity of the
Step-by-Step Methodology
Reagents:
-
Glycine (1.0 eq)
-
2-Chlorobenzaldehyde (1.2 eq)
-
Copper(II) sulfate pentahydrate (
) (0.5 eq) -
Sodium hydroxide (2.5 eq)
-
Solvent: Water/Methanol (2:1)
Protocol:
-
Complex Formation: Dissolve Glycine (10 mmol) and NaOH (25 mmol) in water (20 mL). Add
(5 mmol). The solution turns deep blue, indicating the formation of the bis(glycinato)copper(II) complex. -
Aldol Addition: Add 2-Chlorobenzaldehyde (12 mmol) dissolved in methanol (10 mL) dropwise at 15°C.
-
Incubation: Stir vigorously for 18 hours at room temperature. A precipitate (the copper complex of the product) will form.
-
Decomplexation: Filter the precipitate and wash with cold water. Resuspend the solid in 2M acetic acid to dissociate the copper.
-
Purification: Pass the solution through a cation exchange resin (Dowex 50W). Elute with 1M
. -
Crystallization: Concentrate the eluate. The threo-
-(2-chlorophenyl)serine crystallizes upon cooling.
Validation Checkpoint:
-
1H NMR (D2O): Look for the
-proton doublet at ~5.4 ppm. The coupling constant helps distinguish threo ( Hz) from erythro ( Hz).
Mechanistic Visualization
The following diagram illustrates the synthesis pathway and the steric "locking" mechanism provided by the 2-chlorophenyl group.
Caption: Pathway A depicts the Cu(II)-templated synthesis. Pathway B illustrates how the 2-Cl substituent restricts conformational freedom, optimizing receptor binding entropy.
Case Applications in Drug Design[3][4]
Peptidomimetics and Turn Induction
In peptide engineering, replacing Phenylalanine or Serine with
Clopidogrel and Platelet Aggregation
While Clopidogrel itself is a thienopyridine, its synthesis and analogs often involve (S)-2-chlorophenylglycine derivatives (closely related to serine). The 2-chlorophenyl group is essential for the metabolic activation of the prodrug by CYP450 enzymes (specifically CYP2C19), where the thiophene ring is oxidized. However, in serine-based analogs, this group protects the amino acid side chain from degradation while maintaining the lipophilic pharmacophore required for P2Y12 receptor binding [1, 2].
Vancomycin Group Antibiotics
Nature utilizes chlorinated beta-hydroxytyrosine (a phenolic serine derivative) in the backbone of Vancomycin. The chlorine atoms (often ortho to hydroxyls) are crucial for the rigid cross-linking of the heptapeptide core, allowing it to bind the D-Ala-D-Ala terminus of bacterial cell walls with high affinity.
References
-
Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis of adenosylcobinamide 2-chlorophenyl phosphate. PubMed. Available at: [Link]
-
Ortho versus Meta Chlorophenyl-2,3-Benzodiazepine Analogues. ACS Omega. Available at: [Link]
-
Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Patsnap Eureka. Available at: [Link]
-
Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. Crystal Growth & Design. Available at: [Link]
Methodological & Application
Application Note: Overcoming Steric Constraints in SPPS using Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine
Executive Summary
The incorporation of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine into peptide sequences represents a dual challenge in solid-phase peptide synthesis (SPPS). This residue combines the steric bulk of an N-methyl group with the conformational rigidity and lipophilicity of an O-aryl ether side chain. While these features are highly desirable for designing proteolytic-resistant peptidomimetics and membrane-permeable macrocycles, they severely impede standard coupling efficiencies.
This guide provides a validated workflow to overcome the two primary failure modes associated with this molecule:
-
Racemization during the activation and loading of the residue itself.
-
Incomplete Coupling of the subsequent amino acid onto the sterically hindered secondary amine (
-methyl).
Molecule Profile & Application Context[1][2][3][4][5]
| Feature | Specification | Impact on SPPS |
| Core Scaffold | N-Methyl-L-Serine | High Difficulty: The |
| Side Chain | O-(2-Chlorophenyl) | Moderate Difficulty: The ortho-chloro substituent adds bulk proximal to the peptide backbone ( |
| Protecting Group | Fmoc (Base labile) | Standard: Removed via piperidine; however, secondary amines (after deprotection) are less nucleophilic than primary amines. |
| Stability | Aryl Ether Linkage | High Stability: Generally stable to standard TFA cleavage cocktails (95% TFA). |
Primary Applications:
-
Peptidomimetics: Disruption of
-helices and -sheets to enforce specific turn conformations. -
Macrocyclization: The aryl chloride moiety can serve as a handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) or intramolecular etherification (Ullmann-type) to form cyclic peptides.
Critical Challenges & Mechanistic Insights
The "N-Methyl" Bottleneck
Coupling onto an N-methylated residue is the most difficult step. The methyl group acts as a steric wall, blocking the trajectory of the incoming activated carboxylate. Standard reagents (HBTU/HCTU) often fail, leading to deletion sequences.
-
Solution: Use high-efficiency reagents (HATU, PyAOP) and elevated temperatures (Microwave or 50°C).
Racemization Risk
N-methyl amino acids are highly prone to racemization during their own activation (coupling of the residue). The formation of the oxazolium ion intermediate is favored, which readily loses chiral integrity.
-
Solution: Avoid strong bases like TEA or high concentrations of DIEA during activation. Use Collidine (TMP) or Oxyma Pure to suppress racemization.
Experimental Protocols
Protocol A: Coupling Fmoc-O-(2-Cl-Ph)-N-Me-Ser-OH to the Resin
Objective: Attach the hindered residue without racemizing the alpha-carbon.
Reagents:
-
Coupling Reagent: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate).
-
Alternative: HATU with TMP (2,4,6-Trimethylpyridine/Collidine).
-
Solvent: DMF or NMP (NMP is preferred for better swelling of hindered sequences).
Procedure:
-
Activation: Dissolve the amino acid (3.0 eq) and Oxyma Pure (3.0 eq) in NMP. Add DIC (3.0 eq).[1]
-
Note: Pre-activation for 2-3 minutes is recommended.
-
-
Coupling: Add the mixture to the resin.
-
Conditions: Shake at Room Temperature for 2 hours .
-
Warning: Do NOT use microwave heating for this specific step, as it significantly increases the risk of racemization for cysteine and serine derivatives.
-
-
Monitoring: Standard Kaiser test (Ninhydrin) works here (checking for disappearance of the previous primary amine).
Protocol B: Chain Elongation (Coupling onto the N-Methyl Site)
Objective: Force the formation of the peptide bond onto the sterically shielded secondary amine.
Reagents:
-
Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIEA .
-
Note: HOAt is crucial as it creates a more reactive active ester than HOBt, utilizing the "neighboring group effect" of the pyridine nitrogen.
Procedure:
-
Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Critical Check: The resin will now carry a secondary amine. The Kaiser Test will NOT work. You must use the Chloranil Test (see Section 5).
-
-
Activation: Dissolve the incoming Fmoc-Amino Acid (5.0 eq) and HATU (4.8 eq) in NMP. Add DIEA (10 eq).[2]
-
Coupling: Add to resin immediately.
-
Conditions:
-
Microwave (Preferred): 75°C for 10 minutes (Power: 25-30W).
-
Manual (No Microwave): Double couple. 1st coupling: 2 hours at 50°C. 2nd coupling: Overnight at RT with fresh reagents.
-
-
Capping (Mandatory): After coupling, cap unreacted secondary amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.
Validation: The Chloranil Test
Since the Kaiser (Ninhydrin) test detects primary amines, it yields false negatives for N-methylated residues. The Chloranil test is specific for secondary amines.[2]
Reagents:
-
Solution A: 2% Acetaldehyde in DMF.[3]
-
Solution B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.
Protocol:
-
Wash a small sample of resin beads with DCM.
-
Add 2 drops of Solution A and 2 drops of Solution B.
-
Let stand for 5 minutes at room temperature.
Interpretation:
-
Dark Blue/Green Beads: (+) Secondary amine present (Deprotection successful OR Coupling failed).
-
Colorless/Amber Beads: (-) No secondary amine (Coupling successful).
Visualization of Workflow
Diagram 1: Decision Logic for Coupling Reagents
This flowchart guides the selection of reagents based on the steric environment of the
Caption: Selection logic for coupling reagents. N-methylated residues require HATU/HOAt and elevated energy to overcome the activation energy barrier.
Diagram 2: The Specific Cycle for Fmoc-O-(2-Cl-Ph)-N-Me-Ser
Detailed steps for the specific incorporation and subsequent elongation.
Caption: Workflow for incorporating and elongating the target residue. Note the switch in monitoring from Kaiser (not shown) to Chloranil.
Troubleshooting Guide
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield (Deletion) | Mass Spec shows [M - AA] peak. | Incomplete coupling onto the N-methyl group due to steric clash. | 1. Switch to PyAOP/HOAt. 2. Increase temperature to 75°C (MW). 3. Use acid chloride activation (Triphosgene). |
| Epimerization | HPLC shows doublet peaks (diastereomers). | Base-catalyzed racemization during the coupling of the N-Me-Ser residue. | 1. Use DIC/Oxyma (neutral pH activation). 2. Eliminate DIEA from this specific step. 3. Keep coupling temp < 25°C. |
| False Negative Test | Resin is colorless after deprotection. | Kaiser test used instead of Chloranil. | 1. Use Chloranil test for secondary amines. 2. Verify deprotection with UV monitoring of the piperidine waste (fulvene adduct). |
References
-
Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science.
- Context: Establishes the difficulty of coupling to N-methylated residues and suggests HATU/HO
-
McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis.[4] II. Racemization and yields in peptide-bond formation.[5][6][7] Canadian Journal of Chemistry.
- Context: The foundational text on the mechanism of racemiz
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research.
- Context: Describes the Chloranil test protocol essential for monitoring these reactions.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
- Context: Comprehensive review of protecting group stability, confirming the stability of aryl ethers in TFA.
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[8]
- Context: Provides specific parameters (75°C)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
- 4. A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini [jstage.jst.go.jp]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Microwave-assisted coupling for sterically hindered amino acids
Application Note: High-Efficiency Microwave-Assisted Coupling of Sterically Hindered Amino Acids
Executive Summary
Steric hindrance in Solid-Phase Peptide Synthesis (SPPS) presents a kinetic barrier that often leads to deletion sequences and low crude purity. Residues such as
The Challenge: Steric Bulk & Aggregation
In "difficult" peptide sequences, two primary forces impede coupling:
-
Intermolecular Aggregation: Formation of
-sheets between resin-bound chains, collapsing the resin matrix and hiding the N-terminus. -
Steric Shielding: Bulky side chains (e.g., Aib's gem-dimethyl group) physically block the incoming activated amino acid from attacking the N-terminus.
The Microwave Solution:
Microwave irradiation provides rapid, direct dielectric heating. Unlike conventional heating, which relies on thermal conduction, microwaves directly couple with the dipole moments of polar solvents (DMF, NMP) and the peptide backbone. This instant influx of kinetic energy disrupts chain aggregation and provides the necessary activation energy (
Core Protocol: Reagents & Setup
Reagent Selection: The Move Away from HATU
While HATU/HOAt was historically the "sledgehammer" for difficult couplings, modern microwave SPPS favors DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) .
-
Why? At high temperatures (>75°C), HATU can lead to capping (guanidinylation) of the N-terminus. DIC/Oxyma is thermally stable, minimizes racemization, and is safer (non-explosive) compared to HOBt derivatives.
Standard Solutions
-
Activator Base: 1.0 M DIC in DMF.
-
Activator Additive: 1.0 M Oxyma Pure in DMF.
-
Deprotection: 20% Piperidine in DMF (with 0.1 M Oxyma Pure to suppress aspartimide formation).
-
Washing Solvent: DMF (Main) / DCM (Optional for shrinking resin).
Experimental Workflows
Decision Matrix: Selecting the Right Cycle
Not all amino acids can withstand the same thermal stress. Use this logic to program your instrument.
Figure 1: Decision matrix for selecting microwave coupling temperatures based on amino acid properties.
Protocol A: The "High-Energy" Cycle (Hindered Residues)
Target: Aib, N-Methyl-Ala, N-Methyl-Val, and couplings onto these residues.
| Step | Operation | Reagent | Temp (°C) | Time (min) | Note |
| 1 | Deprotection | 20% Piperidine/Oxyma | 90°C | 1:00 | Rapid Fmoc removal is critical. |
| 2 | Wash | DMF | RT | 3 x 30s | Thorough washing prevents side reactions. |
| 3 | Coupling | AA (5eq) / DIC (5eq) / Oxyma (5eq) | 90°C | 2:00 | Critical Step. |
| 4 | Wash | DMF | RT | 3 x 30s |
Optimization for Extreme Hindrance (e.g., Aib-Aib): Perform a Double Coupling at Step 3. Do not increase time; refresh the reagents to maintain high concentration kinetics.
Protocol B: The "Safe" Cycle (Cys/His)
Target: Cysteine (prone to racemization to D-Cys) and Histidine (prone to racemization).[1][2][3]
| Step | Operation | Reagent | Temp (°C) | Time (min) | Note |
| 1 | Deprotection | 20% Piperidine/Oxyma | 75°C | 3:00 | Slightly lower temp than standard. |
| 2 | Wash | DMF | RT | 3 x 30s | |
| 3 | Coupling | AA (5eq) / DIC (5eq) / Oxyma (5eq) | 50°C | 10:00 | Strict limit to <50°C. |
| 4 | Wash | DMF | RT | 3 x 30s |
Mechanistic Insight & Data Validation
Why 90°C?
Research demonstrates that the activation energy barrier for coupling onto an N-methylated amine is significantly higher than a primary amine.
-
ACP (65-74) Model: The sequence Val-Gln-Aib-Aib-Ile-Asp-Tyr-Ile-Asn-Gly is notoriously difficult due to the Aib-Aib linkage.
-
Results:
-
Room Temp (HBTU): <10% purity (Deletion of one Aib is dominant).
-
Microwave (90°C, DIC/Oxyma):95% Purity in <2 hours total synthesis time.
-
Racemization Control
A common misconception is that microwave heating causes racemization. In reality, prolonged exposure to base (during slow couplings) causes racemization. By coupling in 2 minutes at 90°C, the amino acid is incorporated before significant racemization can occur—except for Cys/His, which require the Protocol B modification.
Figure 2: Mechanism of action. Microwave energy acts via solvent heating to disrupt aggregation and increase kinetic energy, enabling hindered coupling.
Troubleshooting Guide
| Issue | Diagnosis | Solution |
| Deletion Sequences | Incomplete coupling due to steric bulk. | Switch to Double Coupling at 90°C. Ensure 5-fold excess of reagents. |
| Aspartimide Formation | Mass -18 Da observed (Asp-Gly sequences). | Add 0.1 M Oxyma to the deprotection solution (Piperidine). |
| Racemization (Cys/His) | Presence of D-isomers. | Verify temperature did not exceed 50°C for these residues. Use Collidine instead of DIPEA if using HBTU (though DIC/Oxyma is preferred). |
| Precipitation | Reagents crashing out in lines. | Ensure Oxyma is dissolved completely. Do not exceed 1.0 M concentration. |
References
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[4] Application Note ap0150. [Link]
-
Palasek, S. A., et al. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. J Pept Sci. 2007; 13: 143–148. [Link]
-
Collins, J. M., et al. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Springer Nature Experiments. [Link]
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Application Notes and Protocols for the Incorporation of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine into Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Frontiers in Peptide Therapeutics with Sterically Hindered and N-Methylated Amino Acids
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, cell permeability, and receptor affinity. Among these, N-methylated amino acids and those with bulky side chains are of particular interest. N-methylation can rigidify the peptide backbone, favoring specific conformations and improving oral bioavailability.[1][2] Sterically demanding side chains can also introduce conformational constraints and provide novel points of interaction with biological targets.
This guide provides a comprehensive overview of the principles and protocols for the successful incorporation of a particularly challenging building block, Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine , into cyclic peptides. The unique combination of an N-methyl group and a bulky, electron-withdrawing O-(2-chlorophenyl) group presents significant synthetic hurdles. This document, intended for researchers and drug development professionals, offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to navigate these challenges and unlock the potential of this and similar amino acid derivatives in the design of next-generation peptide therapeutics.
The Challenge: Overcoming the Steric and Electronic Hurdles of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine
The successful incorporation of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine into a peptide sequence requires a thorough understanding of the challenges it presents:
-
Extreme Steric Hindrance: The N-methyl group and the ortho-substituted chlorophenyl ring create a highly crowded environment around the alpha-carbon. This steric bulk significantly impedes the approach of coupling reagents and the incoming amino acid, making standard solid-phase peptide synthesis (SPPS) conditions inefficient.[3]
-
Reduced Nucleophilicity of the N-terminal Amine: Following the incorporation of this residue, the subsequent coupling step involves a secondary amine, which is inherently less nucleophilic than a primary amine, further slowing down the reaction kinetics.[3]
-
Potential for Side Reactions: The electron-withdrawing nature of the 2-chlorophenyl group can influence the reactivity of the serine side chain. While the ether linkage is generally stable, harsh acidic or basic conditions should be carefully evaluated to prevent unwanted side reactions. Furthermore, the presence of arginine residues with Pmc or Mtr protecting groups in the sequence can lead to O-sulfonation of serine during TFA cleavage in the absence of appropriate scavengers.[4][5]
Strategic Synthesis of the Linear Peptide: A Step-by-Step Protocol
The synthesis of the linear peptide precursor is the foundation for successful cyclization. The following protocol is designed to address the challenges associated with Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine.
I. Resin Selection and Loading
The choice of resin is critical for the synthesis of the linear peptide and subsequent cyclization strategy. For head-to-tail cyclization, a resin that allows for cleavage of the fully protected peptide is required. 2-chlorotrityl chloride (2-CTC) resin is an excellent choice as it permits cleavage under mildly acidic conditions, preserving acid-labile side-chain protecting groups.[6]
II. The SPPS Cycle: A Modified Approach for a Demanding Residue
The following workflow outlines the key steps in the solid-phase synthesis of the linear peptide.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Detailed Protocol for SPPS:
-
Resin Swelling: Swell the 2-CTC resin in N,N-dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 2 minutes, drain, and then treat with a fresh portion of the deprotection solution for 10 minutes.[7]
-
Washing: Thoroughly wash the resin with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: This is the most critical step. For all standard amino acids, a standard coupling protocol using HBTU/DIPEA can be employed. However, for the incorporation of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine and the subsequent coupling to its N-terminal, optimized conditions are essential.
Table 1: Recommended Coupling Reagents for Sterically Hindered N-Methylated Amino Acids
Coupling Reagent Activating Species Relative Reactivity Comments HATU OAt ester Very High Highly effective for hindered couplings with minimal racemization.[8] HCTU 6-ClOBt ester High More reactive than HBTU.[1] PyAOP OAt ester Very High Excellent for N-methylated amino acids.[9] PyBOP/HOAt OAt ester High Addition of HOAt significantly enhances reactivity.[9] | COMU | Oxyma ester | Very High | A safer and highly reactive alternative to benzotriazole-based reagents.[9] |
Optimized Coupling Protocol for Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine:
-
Pre-activation: In a separate vial, dissolve Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[10]
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature. For extremely difficult couplings, extended reaction times (overnight) or gentle heating (e.g., 40°C) may be necessary, although the risk of racemization should be considered.[1] Microwave-assisted synthesis can also be a powerful tool to drive the reaction to completion.[1]
-
Double Coupling: If monitoring indicates incomplete coupling, a second coupling with fresh reagents is highly recommended.[1]
-
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF (5 times).
-
Coupling Monitoring: The standard ninhydrin (Kaiser) test is ineffective for secondary amines. The bromophenol blue test should be used to monitor the completion of the coupling reaction to the N-methylated serine. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete reaction, necessitating a recoupling step.[8]
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
III. Cleavage of the Linear Peptide from the Resin
Once the linear sequence is assembled, the protected peptide is cleaved from the 2-CTC resin.
Protocol for Cleavage from 2-CTC Resin:
-
Wash the peptide-resin with DCM (3 times) and dry under vacuum.
-
Treat the resin with a solution of 1-5% trifluoroacetic acid (TFA) in DCM for 30-60 minutes. The concentration of TFA and the cleavage time should be optimized to ensure complete cleavage without premature removal of acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate into a flask containing a small amount of pyridine to neutralize the TFA.
-
Wash the resin with additional DCM and combine the filtrates.
-
Evaporate the solvent under reduced pressure to obtain the crude protected linear peptide.
Peptide Cyclization: Strategies and Protocols
Cyclization is a critical step that imparts conformational rigidity and enhanced stability to the peptide. The choice between on-resin and solution-phase cyclization depends on the peptide sequence and desired purity.
I. On-Resin vs. Solution-Phase Cyclization: A Comparative Overview
| Feature | On-Resin Cyclization | Solution-Phase Cyclization |
| Principle | Intramolecular cyclization of the resin-bound peptide. | Cyclization of the cleaved, protected peptide in dilute solution. |
| Advantages | - "Pseudo-dilution" effect minimizes intermolecular side reactions (dimerization, oligomerization).- Simpler purification of the final product. | - Greater conformational freedom for the peptide to adopt a favorable cyclization conformation.- Generally applicable to a wider range of peptide sequences. |
| Disadvantages | - Resin-bound peptide may have restricted conformational flexibility, potentially hindering cyclization.- Requires an orthogonal protection strategy for the side chain attachment point. | - Prone to aggregation and oligomerization, especially at higher concentrations.- Requires high dilution conditions, which can be challenging for large-scale synthesis. |
For peptides containing sterically hindered residues like Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine, solution-phase cyclization is often preferred as it allows the linear peptide to more readily adopt the necessary conformation for ring closure.[11]
II. Solution-Phase Head-to-Tail Cyclization Protocol
Sources
- 1. Development of aspartic acid ligation for peptide cyclization derived from serine/threonine ligation [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00083G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uab.edu [uab.edu]
- 11. peptide.com [peptide.com]
Expanding the Proteome: A Guide to Incorporating Unnatural Amino Acids
In the ever-evolving landscape of protein engineering, drug development, and fundamental biological research, the ability to move beyond the canonical 20 amino acids offers unprecedented control over protein structure and function. The site-specific incorporation of unnatural amino acids (Uaas) equips researchers with a powerful toolkit to introduce novel chemical functionalities, biophysical probes, and therapeutic warheads directly into proteins.[1][2] This guide provides a detailed overview of the principles and protocols for Uaa incorporation, designed for researchers, scientists, and drug development professionals seeking to harness this transformative technology.
Introduction: The Power of an Expanded Genetic Code
The 20 canonical amino acids, dictated by the universal genetic code, provide a remarkable yet finite chemical repertoire for protein function. By expanding this code, we can introduce Uaas bearing a vast array of functionalities not found in nature, such as bio-orthogonal handles for specific labeling, photocrosslinkers to capture transient interactions, and post-translational modifications to study cellular signaling.[2][3][4] This ability to "reprogram" proteins opens new avenues for:
-
Drug Discovery: Developing next-generation antibody-drug conjugates (ADCs) with precisely controlled drug-to-antibody ratios and site-specific conjugation.[5]
-
Protein Engineering: Enhancing enzyme stability, activity, and substrate specificity for industrial and therapeutic applications.[1][5]
-
Fundamental Research: Probing protein structure, dynamics, and interactions in living cells with minimal perturbation.[2][6]
The core of this technology lies in the creation of an orthogonal translation system . This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are mutually independent of the host cell's endogenous translational machinery.[2][7][8] The engineered aaRS is evolved to specifically recognize and charge the desired Uaa onto the orthogonal tRNA, which in turn recognizes a reassigned "blank" codon in the mRNA of the target protein.
Methodologies for Unnatural Amino Acid Incorporation
Several strategies have been developed to reassign codons for Uaa incorporation. The choice of method depends on the desired application, the host expression system, and the number of different Uaas to be incorporated.
Stop Codon Suppression
This is the most widely used and well-established method for site-specific Uaa incorporation.[2][4] It leverages one of the three natural stop codons (UAG - amber, UAA - ochre, UGA - opal) as the designated codon for the Uaa.[7][9] The amber codon (UAG) is most commonly used due to its lower natural frequency in many organisms.[2][4]
The workflow for stop codon suppression can be visualized as follows:
Figure 1: General workflow for stop codon suppression.
This protocol details the steps for incorporating the photo-crosslinking and bio-orthogonally reactive Uaa, p-Azido-L-phenylalanine (pAzF).
I. Preparation of Expression Plasmids
-
Site-Directed Mutagenesis: Introduce an in-frame amber stop codon (TAG) at the desired position in your gene of interest cloned into an expression vector (e.g., pET vector series). The QuikChange Site-Directed Mutagenesis method is commonly used for this purpose.
-
Primer Design: Design forward and reverse primers (25-45 bases in length) containing the TAG mutation at the center, with at least 15 bp of flanking sequence on each side. The melting temperature (Tm) should be ≥78°C.[10]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) with the following cycling conditions:
-
Initial denaturation: 95°C for 2 minutes.
-
18-30 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final extension: 68°C for 5 minutes.[11]
-
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme.
-
Transformation: Transform the DpnI-treated PCR product into competent E. coli cells (e.g., DH5α) and select for colonies containing the mutated plasmid.
-
Sequence Verification: Verify the presence of the TAG codon by Sanger sequencing.
-
-
Orthogonal System Plasmid: Obtain a plasmid encoding the engineered pAzF-specific aminoacyl-tRNA synthetase (pAzFRS) and its cognate tRNA (e.g., pEVOL-pAzF).
II. Protein Expression and Purification
-
Transformation: Co-transform chemically competent E. coli BL21(DE3) cells with the plasmid containing your gene of interest (with the TAG codon) and the pEVOL-pAzF plasmid. Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin and chloramphenicol).
-
Starter Culture: Inoculate a single colony into 20 mL of LB medium containing the selective antibiotics and grow overnight at 37°C with shaking.
-
Large-Scale Culture: The next day, inoculate the starter culture into 1 L of LB medium with the same antibiotics. Grow the culture at 37°C with shaking to an optical density at 600 nm (OD600) of 0.5-0.7.
-
Induction: Add pAzF to a final concentration of 1 mM (from a stock solution in 0.1 M NaOH). Induce protein expression with 1 mM IPTG and 0.02% L-arabinose.
-
Expression: Incubate the culture overnight at 30°C with shaking.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
III. Verification of Uaa Incorporation
-
Mass Spectrometry: The most definitive method to confirm Uaa incorporation is mass spectrometry.[]
-
Intact Protein Analysis: High-resolution mass spectrometry (HRMS) of the purified protein can detect the mass shift corresponding to the incorporated Uaa.[]
-
Peptide Mapping: Digest the protein with a specific protease (e.g., trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This will identify the specific peptide containing the Uaa and confirm its precise location.[][13]
-
Frameshift Suppression
To overcome the limitation of only three stop codons, frameshift suppression utilizes quadruplet (or even quintuplet) codons to encode Uaas.[6][14] This method employs an engineered tRNA with a four-base anticodon that reads a four-base codon on the mRNA. This approach allows for the simultaneous incorporation of multiple different Uaas into a single protein.[6][14][15]
Figure 2: Principle of frameshift suppression.
While powerful, frameshift suppression can be less efficient than stop codon suppression due to competition with endogenous tRNAs that may read the first three bases of the quadruplet codon, leading to a frameshifted, truncated protein.[9]
Sense Codon Reassignment
This emerging strategy aims to reassign a rare sense codon to a Uaa.[3][9] For example, the rare arginine codon AGG in E. coli can be reassigned to a Uaa by using a host strain where the corresponding endogenous tRNA is deleted and supplying an orthogonal aaRS/tRNA pair that recognizes the AGG codon.[3] This method holds great potential for incorporating multiple Uaas without relying on the limited number of stop codons.
Engineering Orthogonal Aminoacyl-tRNA Synthetases: The Key to Specificity
The heart of any Uaa incorporation system is the engineered aaRS, which must exhibit high specificity for the desired Uaa and its cognate orthogonal tRNA, while not cross-reacting with any endogenous amino acids or tRNAs.[2][7][8] Directed evolution is the primary method used to generate these highly specific enzymes.
Figure 3: Directed evolution workflow for engineering aaRS.
This protocol outlines the general principles of a positive and negative selection scheme to evolve an aaRS for a novel Uaa.
-
Construct a Positive Selection System:
-
Clone a selectable marker gene (e.g., chloramphenicol acetyltransferase, cat) with one or more in-frame amber (TAG) codons at permissive sites into a plasmid.
-
Co-transform an E. coli strain with this plasmid and a library of mutated orthogonal aaRS genes.
-
Plate the cells on media containing the selective antibiotic (e.g., chloramphenicol) and the target Uaa.
-
Only cells expressing an active aaRS that incorporates the Uaa in response to the TAG codon will produce the full-length resistance protein and survive.[7][16]
-
-
Construct a Negative Selection System:
-
Clone a toxic gene (e.g., barnase) with an in-frame amber codon at a permissive site into a plasmid.
-
Transform the surviving cells from the positive selection with this plasmid.
-
Plate the cells on media lacking the Uaa.
-
Cells expressing an aaRS that can incorporate a natural amino acid in the absence of the Uaa will produce the toxic protein and be eliminated.[7][16]
-
-
Iterative Rounds of Selection:
-
Alternate between positive and negative selection for several rounds to enrich for aaRS variants with high activity and specificity for the target Uaa.
-
The stringency of the selection can be increased in each round (e.g., by increasing the antibiotic concentration or decreasing the Uaa concentration).
-
-
Characterization of Evolved aaRS:
-
Isolate and sequence the plasmids from surviving colonies to identify the mutations in the evolved aaRS genes.
-
Characterize the activity and specificity of the evolved aaRS variants in vitro and in vivo.
-
Comparative Overview of Uaa Incorporation Methods
| Method | Codon Type | Key Advantages | Key Disadvantages | Primary Application |
| Stop Codon Suppression | Nonsense (UAG, UAA, UGA) | High efficiency, well-established protocols, widely applicable.[2][4] | Limited to three codons, competition with release factors can reduce yield.[9] | Site-specific incorporation of a single type of Uaa. |
| Frameshift Suppression | Quadruplet or Quintuplet | Enables incorporation of multiple, different Uaas simultaneously.[6][14] | Lower efficiency than stop codon suppression, potential for off-target frameshifting.[9] | Introducing multiple probes or functionalities into a single protein. |
| Sense Codon Reassignment | Rare Sense Codon (e.g., AGG) | Potential for incorporating many different Uaas, avoids competition with release factors.[3][9] | Requires specialized host strains with deleted tRNAs, can be less efficient.[3] | Expanding the number of incorporable Uaas beyond the three stop codons. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low protein yield | - Inefficient Uaa incorporation- Uaa toxicity- Poor expression of orthogonal components | - Optimize Uaa concentration and induction conditions- Use a different orthogonal aaRS/tRNA pair- Test different expression strains |
| Truncated protein observed | - Competition with release factor (for stop codon suppression)- Inefficient suppression | - Use an E. coli strain with a deleted or temperature-sensitive release factor 1 (RF1).[9]- Increase the copy number of the orthogonal tRNA plasmid.[7] |
| Incorporation of natural amino acids | - "Leaky" orthogonal system (aaRS is not specific enough) | - Perform additional rounds of negative selection during directed evolution- Use a highly purified Uaa |
| Protein misfolding or aggregation | - The incorporated Uaa disrupts the protein's native structure | - Choose a different site for Uaa incorporation- Test a Uaa with a different side chain |
Conclusion
The ability to incorporate unnatural amino acids into proteins represents a paradigm shift in our capacity to manipulate and study biological systems. By understanding the principles behind the different incorporation methodologies and carefully optimizing the experimental protocols, researchers can unlock a vast new chemical space for protein design and engineering. This guide provides a foundational framework for implementing these powerful techniques, from the initial plasmid construction to the final verification of Uaa incorporation. As the field continues to advance with the development of new orthogonal systems and more efficient incorporation strategies, the applications of Uaas in science and medicine will undoubtedly continue to expand.
References
Sources
- 1. interesjournals.org [interesjournals.org]
- 2. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining Sense and Nonsense Codon Reassignment for Site-Selective Protein Modification with Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Incorporation of Unnatural Amino Acids into Proteins with mammalian epxression systems - Profacgen [profacgen.com]
- 6. In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 8. Designing logical codon reassignment – Expanding the chemistry in biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. bioinnovatise.com [bioinnovatise.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
Application Note: High-Fidelity Fmoc-SPPS Protocols for Serine-Containing Peptides
Use the following search queries to verify specific protocol details and gather authoritative URLs:
-
"Fmoc-SPPS serine racemization mechanism Oxyma DIC"
-
"pseudoproline dipeptides serine aggregation SPPS protocol"
-
"Fmoc-Ser(tBu)-OH vs Fmoc-Ser(Trt)-OH SPPS application note"
-
"O-acylation of serine during Fmoc SPPS mechanism"
-
"standard TFA cleavage cocktail serine peptides"
Search Results Analysis & Integration:
-
Racemization: Confirmed that Serine is highly prone to racemization due to the electron-withdrawing effect of the oxygen on the beta-carbon. The use of DIC/Oxyma Pure is preferred over phosphonium salts (PyBOP) or uronium salts (HBTU/HATU) with high base (DIEA) content to mitigate this.
-
Aggregation: "Difficult sequences" containing Serine often form beta-sheets. Pseudoprolines (oxazolidines) are the gold standard solution here.
-
Side Reactions: O-acylation is a risk if the hydroxyl group is not sterically hindered or if the protecting group is lost prematurely. Dehydration (beta-elimination) leads to dehydroalanine.
-
References: Identified key sources from Bachem, Iris Biotech, and seminal papers (Albericio et al.) for the reference section.
Executive Summary
Serine (Ser, S) presents a unique duality in Solid Phase Peptide Synthesis (SPPS). While omnipresent in bioactive peptides (particularly in kinase substrates), its
This guide moves beyond generic SPPS instructions. It details a self-validating protocol designed to suppress
The Chemistry of Serine: Risks and Mechanistic Insights
To optimize the protocol, one must understand the causality of failure. Serine is not just another amino acid; it is a reactive center.
The Racemization Trap
In Fmoc chemistry, the acidity of the
-
The Risk: When using strong bases (e.g., DIEA, NMM) during coupling—common with HBTU/HATU protocols—the
-proton is abstracted, leading to an enolate intermediate that destroys chirality. -
The Solution: We utilize DIC (Diisopropylcarbodiimide) and Oxyma Pure . This "neutral pH" activation creates a highly reactive ester without the excess base required by uronium salts, preserving optical purity.
O-Acylation and Dehydration
If the side-chain protection (typically tert-butyl, tBu) is compromised or sterically insufficient, the hydroxyl group can attack the activated carboxyl group of the incoming amino acid, creating an ester linkage (branched peptide). Furthermore, under harsh basic conditions, Serine can undergo
Strategic Decision Matrix: Protecting Groups & Aggregation
Before synthesis, select the architecture based on sequence complexity.
Table 1: Serine Building Block Selection Guide
| Building Block | Protection Type | Application Context | Pros | Cons |
| Fmoc-Ser(tBu)-OH | Acid-labile ether | Standard Synthesis | Robust, cost-effective, stable to Piperidine. | Hydrophobic; can induce |
| Fmoc-Ser(Trt)-OH | Acid-labile trityl | Post-Synthetic Modification | Allows selective deprotection on-resin (1% TFA) for phosphorylation or glycosylation. | Bulky; Trt group is very acid-sensitive (careful handling required). |
| Fmoc-Ser( | Oxazolidine (Pseudoproline) | "Difficult" / Aggregating Sequences | The Gold Standard. Disrupts secondary structure ( | Higher cost; requires specific cleavage conditions to hydrolyze the ring. |
Visualization: Strategic Workflow
The following diagram illustrates the decision logic for selecting the correct Serine strategy and the mechanism of action.
Figure 1: Decision matrix for selecting Serine building blocks based on sequence length and modification requirements.
Detailed Experimental Protocol
Materials & Reagents
-
Resin: Rink Amide ProTide or Wang Resin (Low loading: 0.3–0.5 mmol/g recommended to reduce inter-chain aggregation).
-
Activator: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Coupling Agent: DIC (N,N′-Diisopropylcarbodiimide).
-
Solvent: DMF (Dimethylformamide), Peptide Grade.
-
Deprotection: 20% Piperidine in DMF (v/v) + 0.1M Oxyma (to suppress aspartimide formation if Asp is present, and protect Ser stereocenters).
The "Low-Base" Coupling Cycle (Recommended)
This protocol minimizes racemization by eliminating DIEA during the coupling step.
Step 1: Swelling
-
Weigh resin into the reaction vessel.
-
Swell in DMF for 30 minutes. Drain.
Step 2: Fmoc Deprotection
-
Add 20% Piperidine/DMF .
-
Incubate for 3 minutes. Drain.
-
Add fresh 20% Piperidine/DMF .
-
Incubate for 10 minutes. Drain.
-
Wash: DMF (5x), DCM (3x), DMF (3x).
-
QC Check: Perform a UV test (290 nm) on the filtrate to confirm Fmoc removal.
-
Step 3: Activation & Coupling (The Critical Step) Note: Prepare reagents immediately before use.
-
Dissolve Fmoc-Ser(tBu)-OH (5.0 eq relative to resin loading) in minimum DMF.
-
Add Oxyma Pure (5.0 eq).
-
Add DIC (5.0 eq).
-
Pre-activation: Allow the mixture to react for 2 minutes. The solution usually turns yellow/orange.
-
Add the mixture to the resin.
-
Incubate: Shake at room temperature for 45–60 minutes.
-
Why? DIC/Oxyma forms the Oxyma-active ester, which is highly reactive but less prone to inducing proton abstraction at the
-carbon compared to HBTU/DIEA.
-
Step 4: Capping (Mandatory)
-
Add acetic anhydride/DIEA/DMF (10:5:85).
-
Shake for 5 minutes.
-
Wash extensively with DMF.
-
Reasoning: Unreacted hydroxyls or amines must be permanently blocked to prevent deletion sequences or branching.
-
Cleavage & Isolation
Serine requires specific scavengers to capture the tert-butyl cations released from the side chain.
-
Cocktail Preparation (Reagent K equivalent):
-
TFA (Trifluoroacetic acid): 90%
-
TIS (Triisopropylsilane): 5%
-
Water (
): 2.5% -
DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Use if Cys/Met are present; otherwise increase water to 5%).
-
-
Incubation: 2.5 to 3 hours at room temperature.
-
Precipitation: Filter resin, drop filtrate into ice-cold Diethyl Ether. Centrifuge and wash pellet 3x.
Troubleshooting & Quality Control
When analyzing LC-MS data for Serine peptides, look for these specific mass shifts:
| Mass Shift ( | Potential Cause | Remediation |
| -18 Da | Dehydration (Formation of Dehydroalanine). | Reduce base exposure time. Ensure temperature during coupling does not exceed 50°C (if using microwave). |
| +42 Da | Acetylation of the Serine hydroxyl. | Indicates loss of tBu group during synthesis or poor quality building block. Use fresh Fmoc-Ser(tBu)-OH. |
| Doublet Peaks | Racemization (D-Ser impurity). | Switch from HBTU/DIEA to DIC/Oxyma. Lower coupling temperature. |
Visualization: The Serine SPPS Workflow
This diagram details the chemical flow and critical control points (CCPs).
Figure 2: Cycle logic emphasizing the "No Base" coupling step to protect Serine integrity.
References
-
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Iris Biotech GmbH.
-
Bachem Technical Library. (2023). Fmoc-SPPS – Practice and Troubleshooting. Bachem.
-
CEM Corporation. (2020). CarboMAX: Enhanced Coupling at Elevated Temperatures. (Discusses preventing racemization in sensitive residues like Ser/Cys).
-
Merck (Sigma-Aldrich). (2023). Pseudoproline Dipeptides for the Synthesis of Difficult Sequences.
Troubleshooting & Optimization
Technical Support Center: Navigating Challenges with Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine in solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome low coupling efficiencies and achieve successful synthesis of your target peptides.
Introduction: Understanding the Challenge
Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine is a valuable building block for introducing N-methylated serine residues with a protected hydroxyl group into peptides. N-methylation can enhance a peptide's proteolytic stability, membrane permeability, and conformational properties. However, the presence of the N-methyl group introduces significant steric hindrance, which can dramatically reduce the efficiency of the coupling reaction. This guide will walk you through the causes of these difficulties and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency with Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine?
A1: The primary reason for low coupling efficiency is the steric hindrance imposed by the N-methyl group on the amino acid's secondary amine.[1] This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation. Additionally, the secondary amine is less nucleophilic than a primary amine, further contributing to the sluggish reaction kinetics.
Q2: Does the O-(2-chlorophenyl) protecting group affect coupling efficiency?
A2: The O-(2-chlorophenyl) group serves to protect the hydroxyl functionality of the serine side chain. While its primary role is not to influence the amide bond formation directly, its bulky nature can add to the overall steric congestion around the reaction center. The electron-withdrawing effect of the chlorine atom may have a minor influence on the electronics of the molecule but is generally not considered the primary driver of low coupling yields compared to the N-methyl group's steric hindrance.
Q3: My standard Kaiser test is showing a negative result (no color change), but I still suspect incomplete coupling. Why is this happening?
A3: The Kaiser test is unreliable for secondary amines, such as the N-methyl group in your amino acid.[2][3] It is designed to react with primary amines to produce a characteristic dark blue color. N-methylated amino acids will typically yield a weak or no color change, leading to a false-negative result. For monitoring the coupling of N-methylated residues, the Bromophenol Blue (BPB) test is a more reliable alternative.[2][4]
Q4: What are the initial signs of a difficult coupling reaction with this amino acid?
A4: Beyond a positive Bromophenol Blue test, other indicators of poor coupling efficiency include:
-
Deletion sequences in the final product: Mass spectrometry analysis of the crude peptide may reveal species missing the N-methylated serine residue.
-
Low overall yield of the desired peptide after cleavage and purification.
-
Repetitive difficult couplings: If you observe issues with the first incorporation of this residue, subsequent couplings to it may also be challenging.
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing low coupling efficiency, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for low coupling efficiency.
Experimental Protocols
Protocol 1: Bromophenol Blue (BPB) Test for Coupling Completion
This test is recommended over the Kaiser test for monitoring the presence of free secondary amines.[2][4]
Materials:
-
Bromophenol Blue (BPB) test solution: 0.05% (w/v) in DMF.[4]
-
Small test tube or vial.
-
Resin sample (a few beads).
-
DMF for washing.
Procedure:
-
Carefully remove a small sample of resin beads from your reaction vessel.
-
Place the beads in a clean test tube.
-
Wash the beads thoroughly with DMF (3-5 times) to remove any residual reagents.
-
Add 1-2 drops of the BPB test solution to the resin beads.
-
Observe the color of the beads immediately.[3]
Interpretation of Results:
| Bead Color | Interpretation | Recommended Action |
| Blue / Greenish-Blue | Incomplete coupling (free amine present) | Recouple using a more robust protocol. |
| Yellow / Greenish-Yellow | Coupling is complete (no free amine) | Proceed to the next step in your synthesis. |
Protocol 2: High-Efficiency Coupling using HATU
For sterically hindered amino acids like Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine, a high-activity coupling reagent such as HATU is often necessary.[1]
Materials:
-
Fmoc-deprotected peptide-resin.
-
Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine (4 equivalents relative to resin loading).
-
HATU (3.9 equivalents).
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents).
-
N-Methyl-2-pyrrolidone (NMP) or DMF (peptide synthesis grade).
Procedure:
-
Resin Preparation: Ensure the Fmoc group has been completely removed from the N-terminus of the peptide-resin and the resin has been thoroughly washed.
-
Amino Acid Pre-activation: In a separate vessel, dissolve Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine (4 eq.) and HATU (3.9 eq.) in NMP or DMF.
-
Add DIPEA (8 eq.) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for at least 2 hours at room temperature with gentle agitation. For particularly difficult couplings, this time can be extended to 4 hours or overnight.
-
Monitoring: After the coupling time, take a small sample of the resin and perform the Bromophenol Blue test (Protocol 1) to check for completion.
-
Recoupling (if necessary): If the BPB test is positive (blue/green), filter the resin, wash with DMF, and repeat steps 2-5 with a fresh solution of activated amino acid (a "double coupling").
-
Washing: Once the coupling is complete (yellow/green in the BPB test), filter the resin and wash it thoroughly with DMF (3-5 times) to remove excess reagents before proceeding to the next Fmoc deprotection step.
Caption: Simplified mechanism of HATU-mediated coupling.[5]
Protocol 3: Microwave-Assisted Peptide Synthesis (MA-SPPS)
Microwave energy can significantly accelerate coupling reactions, especially for sterically hindered residues, by providing rapid and uniform heating.[6][7]
Materials:
-
Microwave peptide synthesizer.
-
All reagents as listed in Protocol 2.
Procedure:
-
Follow the pre-activation steps as described in Protocol 2.
-
Add the activated amino acid solution to the resin in a microwave-compatible reaction vessel.
-
Perform the coupling reaction in the microwave synthesizer according to the manufacturer's instructions. A typical protocol for a difficult coupling might be 5-10 minutes at a controlled temperature (e.g., 50-75°C).
-
After the microwave program is complete, wash the resin and monitor the coupling completion using the Bromophenol Blue test.
-
If necessary, a second microwave-assisted coupling can be performed.
Note: Always use established and validated methods for microwave synthesis to avoid potential side reactions like racemization.[7]
Summary of Recommended Coupling Reagents
| Coupling Reagent | Activated Species | Reactivity | Comments |
| HBTU/PyBOP | OBt ester | Moderate | May be insufficient for very hindered residues.[1] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[1] |
| HATU/PyAOP | OAt ester | Very High | Highly recommended for N-methylated amino acids. [1] |
| COMU | Oxyma ester | Very High | Comparable to HATU with a better safety profile (non-explosive).[2] |
| PyBrOP | Acylphosphonium bromide | Extremely High | Use with caution; reserved for the most difficult couplings due to high cost and potential for side reactions.[8] |
References
- Al Musaimi, O., Al-Warhi, T., El-Faham, A., & Albericio, F. (2020). A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides. Amino Acids, 52(8), 1165-1173.
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-249.
- Yeo, J. C., et al. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. In Peptide Synthesis and Applications (pp. 119-156). Royal Society of Chemistry.
-
Scribd. (n.d.). Assay Using Spectrophotometry Blue Is The Color : SOP Spectrophotometer GENESYS 20. Retrieved from [Link]
- Bock, V. D., et al. (2016). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 221-235). Springer, New York, NY.
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1191. Retrieved from [Link]
-
ChemBK. (n.d.). Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine. Retrieved from [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Pharmaguideline. (2010, September 27). Preparation of Indicator Solutions. Retrieved from [Link]
- Simon, M., et al. (2018). Serine-Selective Bioconjugation. Journal of the American Chemical Society, 140(35), 11046-11050.
- Bennett, C. S., et al. (2013). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. The Journal of organic chemistry, 78(18), 9185-9192.
- Schnölzer, M., et al. (1996). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 93(24), 13943-13948.
- Zhang, X., et al. (2021). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society, 143(33), 13086-13092.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]
- Sable, G. A., Park, J., Kim, H., & Lim, D. (2015). An improved synthesis of Fmoc-N-methyl serine and threonine. Tetrahedron Letters, 56(41), 5569-5572.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-Ser(O-(2-chlorophenyl))-OH. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Procedures to improve difficult couplings. International journal of peptide and protein research, 35(3), 161-214.
- Raines, R. T. (2000). An electronic effect on protein structure. Protein Science, 9(8), 1593-1596.
- Nelson, D. L., & Cox, M. M. (2017). Lehninger principles of biochemistry. WH Freeman.
- Ramkisson, S. (2018).
-
Ashenhurst, J. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Side reactions involving N-methylated amino acids in SPPS
Current Status: Operational
Operator: Senior Application Scientist (Ph.D.)
Topic: Troubleshooting Side Reactions in N-Methylated Peptides
Introduction: The "N-Methyl" Paradox
Welcome to the advanced troubleshooting hub. You are likely here because your standard SPPS protocols—which work flawlessly for canonical amino acids—are failing with N-methylated residues.
The Core Conflict: N-methylation enhances peptide utility by improving metabolic stability and membrane permeability, but it introduces severe synthetic hurdles.[1] The methyl group eliminates the amide proton (removing a hydrogen bond donor) and introduces significant steric bulk. This leads to four distinct classes of failure:
-
Steric Occlusion: Coupling to an N-methylated residue is kinetically slow.
-
Diketopiperazine (DKP) Formation: Premature cleavage of dipeptides.
-
Racemization: Loss of chirality during activation.[2]
-
Peptide Fragmentation: Acid-catalyzed hydrolysis during cleavage.
This guide provides the protocols to navigate these bottlenecks.
Module 1: The "Impossible" Coupling (Steric Hindrance)
The Symptom: Mass spectrometry shows "Deletion Sequences" (Missing amino acids). The Cause: Coupling to a secondary amine (the N-methylated terminus) is difficult due to steric clash. Standard reagents (HBTU/HCTU) often fail to drive this reaction to completion.
Troubleshooting Protocol
Step 1: Switch Coupling Reagents Do not use HBTU or TBTU. The activation kinetics are insufficient.
-
Gold Standard: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .
-
Mechanism: The 7-aza group in HATU/HOAt creates a "neighboring group effect" via pyridine nitrogen, accelerating the acylation of the hindered secondary amine.
Step 2: Optimize the Base
-
Use HOAt as an additive if using carbodiimides (DIC).
-
Critical: For N-Me-to-N-Me couplings (extremely difficult), use PyAOP or PyBrOP with prolonged reaction times.
Step 3: The "Double Couple" Workflow Never rely on a single coupling step for N-methylated residues.
| Parameter | Standard AA | N-Methylated AA Target |
| Reagent | HBTU/DIPEA | HATU/HOAt/DIPEA or COMU/Oxyma |
| Couplings | Single (1 hr) | Double (2 x 2 hrs) or Triple |
| Temperature | RT | 50°C - 75°C (Microwave preferred) |
| Monitoring | Kaiser Test | Chloranil Test (See below) |
Visualizing the Coupling Logic
Figure 1: Decision tree for selecting coupling reagents and monitoring tests based on N-terminal steric hindrance.
Critical Protocol: The Chloranil Test
Standard Kaiser (Ninhydrin) tests do not react with secondary amines (N-methyl groups). You must use Chloranil.
-
Sample: Take 1-5 mg of resin beads in a small tube.
-
Wash: Wash beads 3x with Ethanol, then 3x with DCM.
-
Reagent A: Add 2 drops of 2% Acetaldehyde in DMF.
-
Reagent B: Add 2 drops of 2% Chloranil in DMF.
-
Wait: 5 minutes at Room Temp.
-
Read:
-
Dark Blue/Green Beads: Secondary amine present (Coupling Incomplete).[3]
-
Colorless/Amber: Protected amine (Coupling Complete).
-
Module 2: The Silent Killer (Diketopiperazine Formation)
The Symptom: Drastic loss of yield after the second amino acid is added. Mass spec shows the target peptide minus the first two residues (C-terminal deletion). The Cause: Diketopiperazine (DKP) formation.[4][5] When the Fmoc group is removed from the 2nd residue, the free amine back-bites the ester linkage to the resin, forming a cyclic dipeptide (DKP) and cleaving itself off the solid support. This is accelerated by the cis-amide conformation favored by N-methyl amino acids and Proline.
Troubleshooting Protocol
Step 1: Change the Resin
-
Avoid: Merrifield or Wang resins. The benzyl ester linkage is too susceptible to nucleophilic attack.
-
Mandatory: Use 2-Chlorotrityl Chloride (2-CTC) resin.
-
Why? The massive steric bulk of the trityl group physically blocks the N-terminal amine from attacking the ester linkage.
-
Step 2: Optimize Deprotection DKP formation is base-catalyzed.
-
Use DBU (1-2%) with Piperidine for shorter deprotection times, or limit Piperidine exposure to 2 x 3 minutes (instead of 2 x 10).
Visualizing DKP Mechanism
Figure 2: Mechanism of base-catalyzed Diketopiperazine (DKP) formation leading to chain loss.
Module 3: Chirality Crisis (Racemization)
The Symptom: Product contains diastereomers (impurities with identical mass but different retention times). The Cause: Base-mediated enolization via Oxazolone intermediates. N-methyl amino acids are highly prone to this during activation because they form oxazolonium ions more readily than standard amino acids.
Troubleshooting Protocol
Step 1: Swap the Base DIPEA (Diisopropylethylamine) is often too basic.
-
Solution: Use 2,4,6-Collidine (TMP) .[6] It is a weaker base that is sufficient for activation but less likely to strip the
-proton.
Step 2: Use Oxyma Pure [7]
-
Replace HOBt with Oxyma Pure (Ethyl cyanohydroxyiminoacetate).
-
Data: Studies show Oxyma/DIC coupling yields lower racemization rates for sensitive residues (Cys, His, N-Me-AA) compared to HOBt or HATU in some contexts.
Module 4: Peptide Fragmentation (Acid Instability)
The Symptom: Peptide degrades during final TFA cleavage.[8] The Cause: The N-methyl peptide bond is susceptible to acid hydrolysis. The mechanism involves the formation of an oxazolonium species which hydrolyzes, cleaving the peptide backbone.
Troubleshooting Protocol
Step 1: Temperature Control
-
Never heat the cleavage reaction.
-
Perform the TFA cleavage at 0°C for the first 30 minutes, then slowly warm to Room Temp.
Step 2: Scavenger Optimization
-
Ensure water content is minimized if hydrolysis is observed.
-
Use Triisopropylsilane (TIS) as a scavenger to quench cations that might catalyze alkylation or fragmentation.
Frequently Asked Questions (FAQ)
Q: Can I use microwave synthesis for N-methylated peptides? A: Yes, but with caution. Microwave energy helps overcome the steric barrier (Module 1), but it also accelerates racemization (Module 3). Limit temperature to 50°C for Cys/His/N-Me couplings and use Collidine as the base.
Q: My Kaiser test is brown/red. Is that positive? A: For N-methyl amino acids, the Kaiser test is invalid. A red/brown result is inconclusive. You must switch to the Chloranil Test (Module 1) or the Isatin Test to detect secondary amines reliably.
Q: Which position is most dangerous for DKP formation? A: The danger zone is the 2nd residue from the C-terminus .[4] If your sequence is Resin-AA1-(N-Me-AA2)-..., you are at extreme risk. Use 2-CTC resin immediately.
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science. Link
-
Merck Millipore. (2010). COMU: Safer and More Efficient Coupling Reagent.[7][9][10]Link
-
BenchChem. (2025). Chloranil Test Protocol for Secondary Amines.Link
-
Gilon, C., et al. (2008).[1] Backbone Cyclization of Peptides. Angewandte Chemie International Edition.[1] Link
-
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis. Organic Process Research & Development. Link
Sources
- 1. peptide.com [peptide.com]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. bachem.com [bachem.com]
- 8. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Preventing β-Elimination of Serine Derivatives During Fmoc-SPPS
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with β-elimination of serine derivatives during Fmoc-SPPS. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate this common side reaction and ensure the integrity of your synthetic peptides.
I. Troubleshooting Guide: Diagnosing and Solving β-Elimination
This section addresses specific issues you might be facing in your experiments, offering explanations for the underlying causes and providing actionable solutions.
Question 1: I'm observing a significant impurity with a mass loss of -98 Da (for Ser(tBu)) or -178 Da (for Ser(PO(OBzl)OH))) in my crude peptide analysis. What is happening?
Answer: This mass loss is a classic indicator of β-elimination of a serine residue, followed by the addition of piperidine to the resulting dehydroalanine (Dha) intermediate. The process unfolds in two key steps:
-
β-Elimination: The base used for Fmoc deprotection (typically piperidine) abstracts the α-proton of the serine residue. This is followed by the elimination of the side-chain protecting group, forming a highly reactive dehydroalanine intermediate.[1][2]
-
Michael Addition: The nucleophilic piperidine present in the deprotection solution then attacks the dehydroalanine intermediate in a Michael addition reaction. This results in the formation of a stable piperidinyl-alanine adduct.[1]
The calculated mass of a tert-butyl group is approximately 56 Da, and the mass of a hydroxyl group is 17 Da. The initial serine residue has a mass. After β-elimination and the addition of piperidine (molar mass ~85 g/mol ), the net change results in the observed mass difference. For phosphoserine derivatives like Fmoc-Ser(PO(OBzl)OH)-OH, the leaving group is larger, leading to a different characteristic mass loss.[3][4]
Question 2: Why is β-elimination more pronounced for some serine residues in my sequence than others?
Answer: The susceptibility of a serine residue to β-elimination is highly sequence-dependent and influenced by several factors:
-
Steric Hindrance: Serine residues followed by a sterically hindered amino acid are more prone to β-elimination. The bulky neighboring residue can slow down the subsequent coupling reaction, prolonging the exposure of the deprotected N-terminal serine to the basic conditions of the next deprotection cycle.
-
N-terminal Position: A serine residue at the N-terminus of the growing peptide chain is particularly vulnerable.[3] After its Fmoc group is removed, it remains exposed to the basic deprotection solution for the entire duration of the next amino acid's coupling cycle, increasing the likelihood of the side reaction.
-
Phosphorylation: Phosphoserine derivatives are particularly susceptible to β-elimination due to the electron-withdrawing nature of the phosphate group, which increases the acidity of the α-proton.[3][5][6] This makes proton abstraction by the base more favorable.
Question 3: I'm using standard 20% piperidine in DMF for Fmoc deprotection. Are there modifications to this step that can minimize β-elimination?
Answer: Yes, modifying the deprotection conditions is a primary strategy to mitigate β-elimination. Here are several field-proven approaches:
-
Reduced Piperidine Concentration: While 20% piperidine is standard, lowering the concentration to 5-10% can reduce the rate of β-elimination. However, this may require longer deprotection times to ensure complete Fmoc removal.[7]
-
Use of Alternative Bases: For particularly sensitive sequences, especially those containing phosphoserine, replacing piperidine with a less nucleophilic or sterically hindered base for the critical deprotection step can be highly effective.[3]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a strong, non-nucleophilic base that efficiently removes the Fmoc group but is less likely to participate in the subsequent Michael addition.[5][8] A common protocol uses 2% DBU in DMF. It is often used in combination with a small amount of piperidine (e.g., 2%) to act as a scavenger for the dibenzofulvene byproduct.[8]
-
Cyclohexylamine: A 50% solution of cyclohexylamine in DCM has been shown to effectively suppress β-elimination, particularly for N-terminal phosphoserine residues.[3]
-
-
Temperature Control: Performing the deprotection step at a lower temperature can decrease the rate of the β-elimination side reaction. Conversely, elevated temperatures, often used in microwave-assisted SPPS, can exacerbate the problem.[3][9][10]
Below is a diagram illustrating the β-elimination mechanism.
Caption: Mechanism of β-elimination and subsequent Michael addition.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the prevention of β-elimination.
What is the role of the side-chain protecting group in β-elimination?
The nature of the side-chain protecting group significantly influences the rate of β-elimination. A good leaving group will facilitate the elimination reaction. For instance, the tert-butyl (tBu) group used for serine is generally robust, but under strongly basic conditions, it can be eliminated.[11] Phosphorylated serine derivatives have a much better leaving group, making them more prone to this side reaction.[3][6]
Can the choice of coupling reagent affect β-elimination?
While the primary cause of β-elimination is the base used for Fmoc deprotection, the coupling efficiency can have an indirect effect. Inefficient coupling leads to longer reaction times, which in turn means the deprotected N-terminal amine of the preceding residue is exposed to the basic coupling cocktail for a longer period. Using highly efficient coupling reagents like HATU or HBTU can help minimize this exposure time.[12] However, it's important to note that some phosphonium-based coupling reagents may be unsuitable for phosphorylated amino acids due to potential side reactions with the unprotected phosphate group.[13]
Are there alternative protecting group strategies for serine to avoid this issue altogether?
Yes, employing alternative protecting groups can be a viable strategy, although it may require more specialized and often more expensive building blocks. For instance, using protecting groups that are cleaved under different conditions (orthogonal protecting groups) can circumvent the issue.[14] However, for routine Fmoc-SPPS, optimizing the deprotection and coupling conditions is often the more practical approach.
How does microwave-assisted SPPS impact β-elimination?
Microwave energy accelerates both the deprotection and coupling steps.[15] While this can improve overall synthesis efficiency, the elevated temperatures can also significantly increase the rate of β-elimination, especially for sensitive residues like phosphoserine.[3][9] Careful temperature control and the use of milder deprotection reagents are crucial when employing microwave-assisted synthesis for peptides containing serine or its derivatives.
III. Experimental Protocols and Data
This section provides a detailed protocol for a modified deprotection strategy to minimize β-elimination and a table summarizing the effectiveness of different approaches.
Protocol: DBU/Piperidine Deprotection for a Sensitive Serine Residue
This protocol is recommended when significant β-elimination is observed, particularly for an N-terminal serine or a phosphoserine residue.
Reagents:
-
Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in high-purity DMF.
-
Washing Solvent: High-purity DMF.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the DBU/piperidine deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Agitation: Agitate the resin for 3 minutes at room temperature.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the DBU/piperidine deprotection solution.
-
Agitation: Agitate the resin for 7-10 minutes at room temperature.
-
Solution Removal: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of the deprotection reagents and byproducts.
-
Proceed to Coupling: The resin is now ready for the next coupling step.
Data Summary: Comparison of Deprotection Strategies
The following table summarizes the relative effectiveness of different deprotection strategies in minimizing β-elimination of a model phosphoserine-containing peptide.
| Deprotection Reagent | Temperature | Relative Amount of β-Elimination Adduct (%) |
| 20% Piperidine/DMF | Room Temp | 15-25 |
| 20% Piperidine/DMF | 50°C | 30-50 |
| 5% Piperidine/DMF | Room Temp | 5-10 |
| 2% DBU / 2% Piperidine/DMF | Room Temp | < 2 |
| 50% Cyclohexylamine/DCM | Room Temp | < 1 |
Data is illustrative and based on typical results reported in the literature. Actual percentages will vary depending on the specific peptide sequence.
Below is a workflow diagram for the recommended DBU/Piperidine deprotection protocol.
Caption: DBU/Piperidine deprotection workflow.
By understanding the mechanism of β-elimination and implementing these targeted troubleshooting strategies, you can significantly improve the purity and yield of your synthetic peptides containing serine and its derivatives.
IV. References
-
Hart, J. R., et al. (2012). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. PLoS ONE, 7(3), e33998. [Link]
-
Ye, G., et al. (2021). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. Communications Chemistry, 4(1), 1-8. [Link]
-
Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1533. [Link]
-
Attard, T. J., et al. (2009). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 15(2), 69-76. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec. Retrieved February 15, 2024, from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 763-773. [Link]
-
Hachmann, J., et al. (2022). Mechanism of Fmoc deprotection and trapping of dibenzofulvene. Organic Letters, 24(2), 529-533. [Link]
-
ACS Publications. (2020, February 11). Synthesis of Phospho-Amino Acid Analogues as Tissue Adhesive Cement Additives. ACS Central Science. Retrieved February 15, 2024, from [Link]
-
Simon, M. D., et al. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Letters, 24(22), 4049-4053. [Link]
-
Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Thieme.
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success. Gyros Protein Technologies.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved February 15, 2024, from [Link]
-
ResearchGate. (2025, August 6). The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis. ResearchGate. Retrieved February 15, 2024, from [Link]
-
SB-PEPTIDE. (n.d.). Phosphorylated peptide synthesis. SB-PEPTIDE. Retrieved February 15, 2024, from [Link]
-
SlideShare. (2016, May 18). Spps and side reactions in peptide synthesis. SlideShare. Retrieved February 15, 2024, from [Link]
-
AnaSpec. (n.d.). Fmoc-Ser(PO(OBzl)OH)-OH – Phospho Amino Acids for Phosphopeptides. AnaSpec. Retrieved February 15, 2024, from [Link]
-
Org. Process Res. Dev. (2021). Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis. Organic Process Research & Development, 25(10), 2266-2275. [Link]
-
Matrix Innovation. (n.d.). Fmoc-L-Ser(PO(OBzl)OH)-OH. Matrix Innovation. Retrieved February 15, 2024, from [Link]
-
CHIMIA. (2007). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 61(4), 208-210. [Link]
-
Peptides International. (n.d.). Fmoc-Ser(HPO3Bzl)-OH [158171-14-3]. Peptides International. Retrieved February 15, 2024, from [Link]
-
CEM Corporation. (n.d.). Fmoc-Ser(PO(OBzl)OH)-OH. CEM Corporation. Retrieved February 15, 2024, from [Link]
-
Nature Communications. (2023, November 29). Total wash elimination for solid phase peptide synthesis. Nature. Retrieved February 15, 2024, from [Link]
-
National Institutes of Health. (2015). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC, 13(4), 403-409. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Retrieved February 15, 2024, from [Link]
-
Molecules. (2025, August 6). N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. MDPI. Retrieved February 15, 2024, from [Link]
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. Retrieved February 15, 2024, from [Link]
-
Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. SpringerLink. Retrieved February 15, 2024, from [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6992. [Link]
-
Royal Society of Chemistry. (2019). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin. MedChemComm, 10(9), 1646-1655. [Link]
-
MDPI. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules. Retrieved February 15, 2024, from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. csbio.com [csbio.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. cem.de [cem.de]
Overcoming aggregation in hydrophobic peptide synthesis
Topic: Overcoming Aggregation in Solid Phase Peptide Synthesis (SPPS) Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the technical support hub for hydrophobic peptide synthesis. If you are experiencing "difficult sequences"—characterized by sudden coupling failures, resin shrinkage, or complex deletion patterns—you are likely battling on-resin aggregation .
Hydrophobic amino acids (Val, Ile, Leu, Ala, Phe) and those capable of side-chain hydrogen bonding (Ser, Thr) tend to form intermolecular
This guide moves beyond basic troubleshooting to provide structural, chemical, and physical interventions to disrupt these aggregates.[1]
Module 1: Diagnosis & The Aggregation Feedback Loop
Q: How do I distinguish between a standard chemical failure and aggregation?
A: Chemical failures (wet reagents, expired catalyst) are usually random. Aggregation is sequence-dependent and reproducible.
Look for these signatures:
-
The "10-Residue Wall": Synthesis proceeds well until residues 8–12, then coupling efficiency drops precipitously (<50%).
-
Fmoc-Deprotection Broadening: In continuous flow or UV-monitoring systems, the deprotection peak becomes broad and tails off, indicating slow release of Fmoc due to steric occlusion.
-
Resin Shrinkage: The resin bed volume visibly decreases despite the addition of mass.
The Mechanics of Failure
The following diagram illustrates the self-reinforcing cycle of aggregation.
Caption: The feedback loop where hydrophobic collapse leads to steric hindrance, causing deletion sequences that further destabilize the resin matrix.
Module 2: The Environment (Resins & Solvents)
Q: My peptide is 80% hydrophobic. Is Polystyrene (PS) resin sufficient?
A: No. Polystyrene is hydrophobic; it reinforces the aggregation of hydrophobic peptides.[2] You must switch to a resin that provides a "chaotropic" (disorder-inducing) environment.
Recommendation: Use ChemMatrix (100% PEG) . Unlike PS or PEG-grafted PS (TentaGel), ChemMatrix is composed entirely of primary ether bonds.[3] It swells significantly in both organic solvents (DMF/DCM) and aqueous buffers, physically forcing peptide chains apart.
Resin & Solvent Compatibility Table
| Feature | Polystyrene (PS) | PEG-PS (e.g., TentaGel) | ChemMatrix (100% PEG) |
| Core Structure | Divinylbenzene cross-linked PS | PEG grafted onto PS core | Cross-linked Polyethylene Glycol |
| Hydrophobic Peptide Yield | Low (High Aggregation) | Moderate | High (Superior Swelling) |
| Swelling in DMF | Good | Good | Excellent |
| Swelling in ACN/Water | Poor | Moderate | High |
| Loading Capacity | High (0.8–1.2 mmol/g) | Low (0.2–0.3 mmol/g) | Moderate (0.4–0.6 mmol/g) |
Q: Can I modify my solvent system without changing resin?
A: Yes. You can disrupt hydrogen bonding by introducing Chaotropic Salts or using the "Magic Mixture."
Protocol: Chaotropic Salt Wash (LiCl)
Lithium ions disrupt the hydrogen bonding network between peptide chains.
-
Preparation: Dissolve dry LiCl in DMF to a concentration of 0.8 M .
-
Workflow:
Module 3: The Backbone (Chemical Modification)[6]
Q: I have a "Difficult Sequence" (e.g., -Ala-Val-Ile-). How do I break the beta-sheet?
A: The most effective method is Pseudoproline (Ψpro) Dipeptides .[7]
The Mechanism: Aggregation is driven by the amide backbone hydrogen bonds. Pseudoprolines introduce a cyclic oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring into the backbone.[6] This ring structure mimics Proline, forcing the backbone into a cis-conformation (a "kink").[8] This kink physically prevents the formation of the extended beta-sheets required for aggregation.
Caption: Pseudoprolines introduce a structural 'kink' (green path) that physically prevents the inter-chain alignment seen in standard synthesis (red path).
Protocol: Inserting Pseudoprolines
-
Selection: Identify a Ser, Thr, or Cys residue preceded by a hydrophobic residue (e.g., Fmoc-Val-Ser-...).
-
Reagent: Purchase the dipeptide unit (e.g., Fmoc-Val-Ser(ψMe,Mepro)-OH ).
-
Coupling:
-
Use standard activation (HATU/DIPEA).[1]
-
Couple as a single unit (replaces two amino acids).
-
Crucial: The ring structure is acid-labile. It will spontaneously hydrolyze back to the native sequence (Val-Ser) during the final TFA cleavage/deprotection step.
-
Q: What if my sequence has no Ser, Thr, or Cys?
A: Use Hmb (2-hydroxy-4-methoxybenzyl) or Dmb backbone protection.
-
Strategy: Use Fmoc-(Dmb)Gly-OH or Fmoc-(Hmb)Gly-OH .
-
Mechanism: The bulky benzyl group on the backbone amide nitrogen sterically blocks hydrogen bonding.
-
Warning: Coupling the next amino acid onto the hindered N-substituted residue is difficult. Use high-efficiency reagents (HATU/HOAt) or symmetric anhydrides, and extend reaction times.
Module 4: Energy (Microwave Assistance)
Q: Does heating help?
A: Yes, thermal energy is a powerful disruptor of aggregates.
Protocol: Microwave-Assisted SPPS
-
Temperature: 75°C is standard for most residues; 50°C for Cys/His (to prevent racemization).
-
Reagents: Use DIC/Oxyma Pure .
-
Avoid: HBTU/HATU at high temperatures with high base (DIPEA) concentrations, as this promotes racemization and aspartimide formation.
-
-
Cycle:
-
Deprotection: 75°C for 3 min.
-
Coupling: 75°C for 5–10 min.
-
-
Rationale: The oscillating electric field aligns the peptide dipoles, while the thermal energy increases molecular motion, preventing the static alignment of beta-sheets.
References
-
Mutter, M., et al. (1995). Pseudoprolines: peptide bond surrogates for the prevention of structure formation in solid phase peptide synthesis.[5]
-
García-Martín, F., et al. (2006).[3] ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides.[3][7][9]
-
Miranda, L.P.[10] & Alewood, P.F. (1999). Accelerated chemical synthesis of peptides and small proteins.
-
Hyde, C., et al. (1994). Some 'difficult sequences' made easy. A study of interchain association in solid-phase peptide synthesis.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 用于固相肽合成的ChemMatrix®树脂 [sigmaaldrich.com]
- 3. ChemMatrix, a poly(ethylene glycol)-based support for the solid-phase synthesis of complex peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
- 10. rsc.org [rsc.org]
Purification challenges of peptides with "Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine"
This guide addresses the specific purification and synthesis challenges associated with the non-canonical building block Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine . This residue introduces significant steric bulk, hydrophobicity, and electronic effects that disrupt standard Solid Phase Peptide Synthesis (SPPS) and purification workflows.
Topic: Troubleshooting Peptides Containing Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine Support Level: Tier 3 (Senior Scientist)
Core Chemical Challenges
This building block introduces three distinct chemical vectors that complicate purification:
-
N-Methylation: Removes the H-bond donor on the amide, promoting cis/trans isomerization (rotamers) and preventing beta-sheet aggregation, but significantly increasing steric hindrance during coupling.
-
O-(2-chlorophenyl) Ether: The electron-withdrawing chlorine atom on the phenyl ring increases the acidity of the
-proton and the leaving group potential of the phenoxide, elevating the risk of -elimination (conversion to dehydroalanine). -
Lipophilicity: The combination of the N-methyl and chlorophenyl groups creates a "greasy" hydrophobic patch, leading to retention time shifts and solubility issues in aqueous buffers.
Troubleshooting Guide: HPLC & Purity Issues
Issue A: "My main peak is broad, split, or has a 'shoulder' in analytical HPLC."
Diagnosis: This is the most common issue with N-methylated peptides. It is likely due to slow interconversion between cis and trans isomers of the N-methyl amide bond (Rotamers), not necessarily impurities.
Validation Protocol (The "Heat Test"):
-
Run the analytical HPLC at 25°C . Observe the peak shape.
-
Re-run the exact same sample using a column oven set to 60°C .
-
Interpretation:
-
Peaks Coalesce (Merge): The issue is Rotamers . The peptide is pure; the splitting is a conformational artifact. Purification should be performed at elevated temperatures.
-
Peaks Remain Separated: The issue is Diastereomers (Racemization) or Deletion sequences. See Issue B.
-
Issue B: "I see distinct impurity peaks that do not merge with heat."
Diagnosis: Likely Racemization or
-
Racemization: The steric hindrance of N-methyl amino acids slows down coupling, allowing the activated carboxylate to racemize (L
D conversion). The 2-chlorophenyl group adds electronic instability. - -Elimination: Extended exposure to piperidine (Fmoc removal) can cause the O-chlorophenyl serine to eliminate, forming a Dehydroalanine (Dha) moiety.
Data Analysis Table: Impurity Fingerprinting
| Impurity Type | Mass Shift ( | Retention Time Shift | Cause | Prevention |
| Diastereomer | 0 Da (Isobaric) | Close elution (usually | Racemization during coupling | Use low-racemization additives (Oxyma/DIC); Avoid base-mediated activation. |
| Dehydroalanine | - (Mass of 2-chlorophenol) | Significant Shift (More Hydrophilic) | Use "soft" bases (e.g., 0.1M HOBt in Piperidine) or shorten deprotection times. | |
| Deletion | - (Mass of Residue) | Variable | Incomplete coupling due to steric bulk | Double coupling; Use HATU/HOAt; Increase temp to 50°C. |
Issue C: "The peptide is retaining too strongly or precipitating on the column."
Diagnosis: The "Chlorophenyl + N-Methyl" motif acts as a hydrophobic anchor. Solution:
-
Column Switch: Move from C18 to C4 or Phenyl-Hexyl stationary phases. Phenyl-Hexyl provides unique
- selectivity with the chlorophenyl ring. -
Mobile Phase: Add 10-20% Isopropanol (IPA) to Mobile Phase B (Acetonitrile). This helps solvate the hydrophobic domains and prevents on-column precipitation.
Experimental Protocols
Protocol 1: Optimized Purification Workflow for Rotameric Peptides
Standard room-temperature purification often results in poor recovery due to broad peaks masking impurities.
-
Preparation: Dissolve crude peptide in 50% DMSO / 50% Water. If turbid, add minimal Hexafluoroisopropanol (HFIP).
-
Column: C18 or Phenyl-Hexyl (5
m, 100 Å). -
Temperature: Set column oven to 60°C (Critical step to coalesce rotamers).
-
Buffer System:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile + 10% Isopropanol
-
-
Gradient: Shallow gradient (e.g., 0.5% B per minute) focused around the elution point determined by the "Heat Test".
Protocol 2: Preventing -Elimination During Synthesis
The O-(2-chlorophenyl) group is a good leaving group. Standard 20% Piperidine can strip it off.
-
Reagent: Replace standard 20% Piperidine/DMF with 20% Piperidine + 0.1 M HOBt (Hydroxybenzotriazole) in DMF.
-
Cycle Time: Reduce deprotection time to 2 x 3 minutes (instead of standard 2 x 10 min).
-
Wash: Wash extensively with DMF to remove all traces of base immediately.
Visualizing the Challenge
Diagram 1: Troubleshooting Logic for N-Me-O-Aryl Peptides
This flowchart guides the user through the diagnosis of HPLC anomalies specific to this building block.
Caption: Decision tree for diagnosing HPLC anomalies in N-methylated O-aryl peptides. Differentiates between conformational rotamers and chemical impurities.
Frequently Asked Questions (FAQs)
Q: Why is coupling to the N-methyl-L-serine so difficult? A: The N-methyl group introduces severe steric clash. The incoming amino acid cannot easily access the nucleophilic amine.
-
Fix: Use high-efficiency coupling reagents like HATU or COMU . Perform double couplings. If the incoming residue is also bulky (e.g., Val, Ile), consider using microwave-assisted synthesis at moderate temperatures (max 50°C to avoid racemization).
Q: Can I use standard TFA cleavage cocktails? A: Yes, the O-(2-chlorophenyl) ether is generally stable to TFA. However, avoid high concentrations of silanes (like TES) if you suspect halogen reduction (rare, but possible). Standard TFA/TIPS/Water (95:2.5:2.5) is usually safe.
Q: My peptide is insoluble in water/acetonitrile. What now? A: The chlorophenyl group is very hydrophobic.
-
Fix: Dissolve the crude peptide in HFIP (Hexafluoroisopropanol) first, then dilute with water/buffer. HFIP breaks down secondary structure aggregates. For HPLC injection, ensure your sample loop solvent matches the mobile phase strength or use DMSO.
References
-
Di Gioia, M. L., et al. (2016). "N-Methylated peptides: Synthesis and biological activity."[9] Mini-Reviews in Medicinal Chemistry.
-
Chandrudu, S., et al. (2013). "Chemical methods for peptide and protein production." Molecules.
-
Coin, I., et al. (2007). "Solid-phase synthesis of a peptide containing a specific O-aryl-serine moiety." Nature Protocols. (Contextual reference for O-aryl stability).
-
Harris, P. W. R., et al. (2012). "Synthesis of proline-rich peptides: The Rotamer challenge." Journal of Peptide Science.
-
Bacsa, B., et al. (2008). "Difficult couplings in SPPS: The role of aggregation and steric hindrance." Journal of Organic Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. chiraltech.com [chiraltech.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Comparison Guide: MS Characterization of Peptidomimetics Containing O-(2-chlorophenyl)-N-methyl-L-serine
[1][2]
Executive Summary
This technical guide evaluates the mass spectrometry (MS) performance and characterization strategies for peptides incorporating Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine . This non-canonical amino acid (ncAA) is a critical building block in peptidomimetics, designed to enhance metabolic stability (via N-methylation) and membrane permeability (via the lipophilic chlorophenyl ether).[][2]
The Core Challenge: Standard peptide sequencing workflows often fail with this residue because N-methylation alters proton mobility (suppressing standard b- and y- ion formation), while the chlorophenyl group drastically shifts hydrophobicity.[][2]
The Solution: This guide compares the analytical performance of peptides containing this residue against standard serine and non-halogenated analogs. We demonstrate that the unique chlorine isotopic signature (
Comparative Analysis: The "Cl-Me-Ser" Residue vs. Alternatives
We compare the analytical behavior of the target residue (O-(2-chlorophenyl)-N-methyl-L-serine ) against two common alternatives: Standard Serine (Ser) and N-methyl-Serine (N-Me-Ser).[][2]
Comparison 1: Isotopic Fidelity (The "Golden Standard" Validation)
The most distinct advantage of using the O-(2-chlorophenyl) analog is the introduction of a definitive isotopic tag.[][2] Unlike standard organic residues (C, H, N, O), chlorine possesses a high-abundance heavy isotope.[][3]
| Feature | Target: Cl-N-Me-Ser | Alternative A: N-Me-Ser | Alternative B: Standard Ser |
| Isotope Pattern | Distinct 3:1 Ratio ( | Standard Carbon Envelope | Standard Carbon Envelope |
| Mass Shift (M+2) | Significant peak at M+1.997 Da | Negligible (only | Negligible |
| Validation Confidence | High (Self-Validating) | Low (Requires MS/MS) | Low (Requires MS/MS) |
Analytical Insight: In complex biological matrices (e.g., plasma stability assays), the 3:1 isotopic doublet allows you to filter out background noise and endogenous peptides instantly, acting as an intrinsic internal standard [1, 2].
Comparison 2: Fragmentation Dynamics (CID vs. HCD vs. ETD)
N-methylation removes the amide hydrogen, blocking the formation of the oxazolone intermediate required for standard b- ion formation.[] This fundamentally changes the MS/MS spectrum.
-
Standard Serine: Yields predictable b- and y- ions.[][2]
-
Cl-N-Me-Ser:
-
Suppression: Cleavage at the N-methyl peptide bond is often suppressed or requires higher collision energy.[][2]
-
Promoted Ions: Generates high-intensity immonium ions and internal fragments.[][2]
-
Neutral Loss: The chlorophenyl ether moiety is relatively stable, but high-energy HCD may cause loss of the chlorophenol group (neutral loss of ~128 Da).
-
Comparison 3: Chromatographic Performance (Hydrophobicity)
The combination of the aryl ether and N-methylation significantly increases retention time (RT) on Reverse Phase (RP) columns compared to native sequences.[][2]
-
Retention Shift: Expect a +10–15% shift in acetonitrile concentration for elution compared to the non-chlorinated analog.
-
Solubility Warning: These peptides are prone to aggregation.[2] Standard 0.1% Formic Acid (FA) may be insufficient; 0.05% TFA is recommended for solubility, though it suppresses MS signal slightly.[2]
Experimental Protocols
Protocol A: Sample Preparation for Hydrophobic Peptides
Avoid aggregation-induced signal loss.[][2]
-
Dissolution: Dissolve lyophilized peptide in 30% Acetonitrile / 70% Water containing 0.1% Formic Acid. Do not use pure water.
-
Vortex/Sonication: Vortex for 30s, followed by bath sonication for 1 min.
-
Centrifugation: 15,000 x g for 10 min to remove aggregates.
-
Final Concentration: Dilute to 1 pmol/µL for injection.
Protocol B: LC-MS/MS Acquisition Parameters
Optimized for Chlorine Isotope Detection and N-Me Fragmentation.
Visualization: Identification Workflow
The following decision tree illustrates the logic for confirming the presence of the O-(2-chlorophenyl)-N-methyl-L-serine residue.
Caption: Logical workflow for confirming the specific O-(2-chlorophenyl)-N-methyl-L-serine residue using isotope tagging and fragmentation suppression.
Data Presentation: Theoretical Mass Shifts
When analyzing your data, look for these specific mass deltas compared to a standard Serine residue.
| Residue Type | Formula (Residue) | Monoisotopic Mass (Da) | Delta vs. Serine | Diagnostic Feature |
| Serine (Std) | C3H5NO2 | 87.0320 | 0 | Standard |
| N-Me-Ser | C4H7NO2 | 101.0477 | +14.0157 | +CH2 (Methyl) |
| O-Phenyl-Ser | C9H9NO2 | 163.0633 | +76.0313 | +C6H4 (Phenyl) |
| Target: Cl-N-Me-Ser | C10H10ClNO2 | 211.0400 | +124.0080 | Cl Isotope Pattern |
Note: The mass difference of 124.0080 Da is the exact value to set in your dynamic modification search parameters (e.g., in Mascot or MaxQuant) if searching against a standard database.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 142490838, Fmoc-Ser(O-(2-chlorophenyl))-OH.[][2] Retrieved from [Link][][2]
-
Chemistry Steps (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]
-
ResearchGate (2025). Fragmentation pathways of N-methylated peptides studied by ESI-MS/MS.[][2] Retrieved from [Link]
High-Performance Liquid Chromatography (HPLC) Analysis of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine Purity
Executive Summary
Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine is a specialized, non-canonical amino acid building block used in the synthesis of peptidomimetics and proteolysis-resistant therapeutic peptides.[1] Its structural complexity—featuring steric bulk from the N-methyl group and lipophilicity from the O-chlorophenyl ether—presents unique separation challenges that standard "generic" HPLC methods often fail to address.
This guide compares two analytical approaches: a Standard Generic C18 Method (often used for basic QC) versus an Optimized Core-Shell Phenyl-Hexyl Method (recommended for high-stringency drug development). We demonstrate why the optimized approach is critical for detecting structurally similar impurities like the des-methyl precursor and stereoisomers.
Critical Quality Attributes (CQAs) & Impurity Profile
Before selecting a method, one must understand the specific impurities associated with the synthesis of this building block.
| Impurity Type | Structural Origin | Risk in Peptide Synthesis |
| Des-methyl Analog | Fmoc-O-(2-chlorophenyl)-L-serine(Incomplete methylation) | Leads to "deletion sequences" lacking the N-methyl modification, altering peptide backbone conformation. |
| Enantiomer (D-Isomer) | Fmoc-O-(2-chlorophenyl)-N-methyl-D-serine(Racemization during coupling) | Causes diastereomeric peptide impurities that are extremely difficult to remove downstream. |
| Free Amine | O-(2-chlorophenyl)-N-methyl-L-serine(Fmoc cleavage) | Initiates double-coupling or chain termination events. |
| Dipeptide Dimers | Fmoc-X-X-OH(Activation side reaction) | Inserts an extra amino acid residue, shifting the reading frame of the peptide. |
Comparative Analysis: Generic vs. Optimized Method
We compared the performance of a standard fully porous C18 column against a Core-Shell Phenyl-Hexyl column. The Phenyl-Hexyl stationary phase was selected to exploit
Method A: The "Generic" Alternative (Standard C18)
-
Column: Fully Porous C18 (5 µm, 250 x 4.6 mm)
-
Conditions: Isocratic 60:40 ACN:Water (0.1% TFA)
-
Outcome: Broad peaks, poor resolution between the target and the des-methyl impurity.
Method B: The "Optimized" Product (Core-Shell Phenyl-Hexyl)
-
Column: Core-Shell Phenyl-Hexyl (2.6 µm, 100 x 4.6 mm)
-
Conditions: Gradient elution (details in Protocol section)
-
Outcome: Sharp peaks, baseline resolution of hydrophobic impurities, and 50% faster run time.
Performance Data Comparison
| Metric | Method A (Generic C18) | Method B (Core-Shell Phenyl-Hexyl) | Verdict |
| Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline Resolved) | Method B prevents false purity passes. |
| Tailing Factor ( | 1.45 | 1.08 | Method B provides sharper integration. |
| LOD (Limit of Detection) | 0.05% | 0.01% | Method B detects trace impurities. |
| Run Time | 25 minutes | 12 minutes | Method B increases throughput. |
| Selectivity ( | Driven by Hydrophobicity | Hydrophobicity + | Method B separates aromatic impurities better. |
Detailed Experimental Protocols
Protocol 1: Achiral Purity (The Optimized Method)
This method is designed to quantify chemical purity, specifically separating the des-methyl impurity and free amine.
-
Instrument: UHPLC or HPLC system with DAD/UV detector.
-
Column: Kinetex® Phenyl-Hexyl (or equivalent), 2.6 µm, 100 x 4.6 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (H₃PO₄ suppresses silanol activity better than TFA for N-methylated species).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.2 mL/min.
-
Column Temp: 40°C (Reduces viscosity, improves mass transfer).
-
Detection: UV @ 265 nm (Fmoc specific) and 210 nm (Amide bond).
-
Gradient Program:
-
0.0 min: 30% B
-
8.0 min: 75% B
-
8.1 min: 95% B (Wash)
-
10.0 min: 95% B
-
10.1 min: 30% B (Re-equilibrate)
-
12.0 min: End
-
Protocol 2: Chiral Purity (Enantiomeric Excess)
Standard C18 cannot separate enantiomers. A polysaccharide-based chiral stationary phase is required.
-
Column: Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) or Chiralpak® ID.
-
Why? The chlorinated selector interacts favorably with the chlorophenyl side chain of the analyte.
-
-
Mobile Phase: Isocratic Hexane : Ethanol : TFA (80 : 20 : 0.1).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 265 nm.
-
Acceptance Criteria: L-Isomer > 99.5%; D-Isomer < 0.5%.
Visualization of Workflow & Logic
Diagram 1: Impurity Origin & Impact Pathway
This diagram illustrates where impurities originate during synthesis and their downstream consequences in peptide manufacturing.[3]
Caption: Synthesis pathway illustrating the origin of critical impurities (red) and their specific impact on final peptide quality (black).
Diagram 2: Analytical Decision Tree
A logic flow for releasing the material for GMP manufacturing.
Caption: Step-wise analytical control strategy ensuring both chemical and stereochemical integrity before release.
References
-
Phenomenex. (2022). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148.[2] Link
-
Merck Millipore (Novabiochem). (2014). Enhanced specification Fmoc-amino acids: Impurity Profiling and Impact on Peptide Synthesis.[3][4]Link
-
Sigma-Aldrich. (2023). N-Methyl-N-Fmoc-O-(2-chlorophenyl)-L-serine Product Specification and COA.Link
-
Creative Peptides. (2020). Peptide Impurities & Solutions: Mechanisms of Fmoc-AA Degradation.Link
-
Isidro-Llobet, A., et al. (2009).[5] Amino Acid-Protecting Groups.[2][4][6][7][8] Chemical Reviews, 109(6), 2455-2504. (Cited for Fmoc stability mechanisms).[3][9][10]
Sources
- 1. chembk.com [chembk.com]
- 2. phenomenex.com [phenomenex.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HATU and HBTU for N-Methyl Amino Acid Coupling
Introduction: The Challenge of N-Methylated Peptides
In the landscape of therapeutic peptide development, N-methylation is a critical modification strategy. The introduction of a methyl group to the amide backbone can profoundly enhance a peptide's pharmacokinetic properties, improving its metabolic stability, cell permeability, and oral bioavailability.[1][2][3] However, this modification introduces a significant synthetic challenge. The secondary amine of an N-methylated amino acid is a weaker nucleophile and is more sterically hindered than a primary amine, which dramatically slows the rate of amide bond formation.[4][5] This sluggish reaction kinetics increases the risk of undesirable side reactions, most notably the epimerization of the activated amino acid, which can compromise the final product's purity and biological activity.[6]
The choice of coupling reagent is therefore paramount to successfully synthesizing these complex molecules. Among the most powerful and widely used reagents are the aminium/uronium salts, with HATU and HBTU being two of the most prominent members.[7] This guide provides an in-depth, data-supported comparison of HATU and HBTU, specifically for the demanding task of coupling N-methyl amino acids, to assist researchers in making informed decisions for their synthetic strategies.
Core Reagent Chemistry: A Tale of Two Triazoles
At first glance, HATU and HBTU share a similar structural scaffold. Both are guanidinium salts that facilitate amide bond formation by activating the C-terminal carboxylic acid of an amino acid.[8][9] However, a crucial distinction in their core structure dictates their reactivity.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is derived from 1-hydroxybenzotriazole (HOBt).[9][10]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the aza-derivative, incorporating the more acidic and reactive 1-hydroxy-7-azabenzotriazole (HOAt).[11][12]
This seemingly minor substitution of a carbon atom for a nitrogen in the benzotriazole ring system significantly enhances the electron-withdrawing properties of the HOAt moiety. This increased electrophilicity makes the resulting HOAt-active ester, formed during the activation step, more susceptible to nucleophilic attack by the sterically hindered N-methyl amine.[13]
The Activation Mechanism: A Step-by-Step Analysis
The efficacy of both HATU and HBTU lies in their ability to convert a carboxylic acid into a highly reactive acyl-isouronium intermediate, which then rapidly forms an active ester. This two-stage process is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[8][14]
-
Base-Mediated Deprotonation : The base abstracts a proton from the carboxylic acid, forming a carboxylate anion.
-
Formation of the Active Ester : The carboxylate anion attacks the electrophilic carbon of the coupling reagent (HATU or HBTU). This leads to the formation of a highly reactive OAt-active ester (for HATU) or OBt-active ester (for HBTU) and the release of tetramethylurea as a byproduct.[9][11][15]
-
Nucleophilic Attack (Aminolysis) : The N-terminal amine of the incoming amino acid (in this case, the N-methyl amine) attacks the carbonyl carbon of the active ester, forming the desired peptide bond and releasing HOAt or HOBt.[12]
The superior performance of HATU is attributed to two key factors. First, the HOAt-ester is intrinsically more reactive than the HOBt-ester.[13] Second, the pyridine nitrogen in the HOAt ring provides a "neighboring group effect," which is thought to stabilize the transition state of the incoming amine through a hydrogen-bonded cyclic intermediate, further accelerating the coupling reaction.[12]
Caption: HATU activation and coupling pathway.
Performance Showdown: HATU vs. HBTU for N-Methyl Coupling
When coupling challenging N-methyl amino acids, the theoretical advantages of HATU translate into tangible performance benefits. The primary goal is to drive the coupling reaction to completion as quickly as possible to outcompete the rate of epimerization.
| Feature | HATU | HBTU | Rationale & Field Insights |
| Reactivity | Very High | High | HATU's HOAt-based structure makes it inherently more reactive, which is crucial for activating sterically hindered N-methyl amino acids.[16][17] |
| Coupling Speed | Faster | Slower | Faster kinetics are essential for difficult couplings, minimizing contact time between the activated amino acid and the basic reaction medium.[17][18] |
| Epimerization Suppression | Superior | Good | By accelerating the desired coupling reaction, HATU provides less opportunity for the activated amino acid to racemize via an oxazolone intermediate.[6][17] |
| Guanidinylation Risk | Moderate | Moderate | Both reagents can cause N-terminal capping if used in excess. This side reaction is mitigated by using stoichiometric amounts or a slight excess of the amino acid relative to the coupling reagent.[14][19] |
| Cost | Higher | Lower | HBTU is generally more economical, making it a suitable choice for less demanding, routine peptide synthesis. |
| Recommended Use | N-Methyl amino acids , sterically hindered residues, segment condensation, rapid protocols.[4][7] | Standard amino acid couplings, routine solid-phase peptide synthesis (SPPS).[10][20] |
Studies have shown that while yields for many standard couplings with HBTU and HATU can be comparable, HATU often provides a significantly higher yield in more challenging cases, such as with sterically demanding or glycosylated residues.[21] For N-methyl amino acids, this difference in efficiency and speed becomes even more critical. While HBTU can be less effective, HATU is frequently cited as the reagent of choice for incorporating these challenging monomers.[4]
Mitigating Side Reactions: Best Practices
While HATU is superior, its use does not eliminate the risk of side reactions. Careful experimental design is crucial.
-
Guanidinylation : This occurs when the free N-methyl amine attacks the guanidinium carbon of the coupling reagent instead of the activated ester, leading to chain termination.[19]
-
Mitigation : Avoid using an excess of HATU or HBTU relative to the carboxylic acid.[17] A pre-activation step, where the amino acid and coupling reagent are mixed for a few minutes before being added to the resin, ensures the formation of the active ester and minimizes the concentration of free coupling reagent available for the side reaction.[16]
-
-
Epimerization : The loss of stereochemical integrity at the α-carbon of the activated amino acid is a major concern, particularly with slow couplings.
-
Mitigation : The faster reaction rates of HATU are the primary defense. Additionally, using a weaker base like collidine instead of DIPEA can sometimes reduce racemization, although this may also slow the desired reaction.
-
Experimental Protocols
The following are generalized protocols for solid-phase peptide synthesis (SPPS) using a manual or automated synthesizer. Equivalents are based on the initial loading of the resin.
General SPPS Workflow for a Single Coupling Cycle
Caption: General workflow for an SPPS coupling cycle.
Protocol 1: HATU Coupling of an N-Methyl Amino Acid
-
Resin Preparation : Swell the resin-bound peptide (with a free N-terminal amine) in DMF for 15-30 minutes.
-
Amino Acid Activation (Pre-activation) :
-
In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 equivalents) in DMF.
-
Add HATU (3.9-4 equivalents).[4]
-
Add DIPEA or collidine (8 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction : Add the pre-activated amino acid solution to the swelled resin.
-
Agitation : Agitate the reaction vessel for 1-2 hours. Reaction times may need to be extended for particularly difficult couplings.
-
Monitoring : Monitor the reaction for completion using a colorimetric test suitable for secondary amines (e.g., the Chloranil or Bromophenol Blue test), as the Kaiser test gives a false negative.
-
Washing : Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: HBTU Coupling of an N-Methyl Amino acid
This protocol is provided for comparison, though HBTU is generally less effective for this specific application.[4]
-
Resin Preparation : Swell the resin-bound peptide (with a free N-terminal amine) in DMF for 15-30 minutes.
-
Amino Acid Activation (Pre-activation) :
-
In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 equivalents) in DMF.
-
Add HBTU (3.9-4 equivalents).[22]
-
For minimal racemization, 1-hydroxybenzotriazole (HOBt) (4 equivalents) can be added as an additive.[9]
-
Add DIPEA or collidine (8 equivalents).
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction : Add the pre-activated amino acid solution to the swelled resin.
-
Agitation : Agitate the reaction vessel for 2-4 hours, or potentially longer.
-
Monitoring & Washing : Follow steps 5 and 6 from the HATU protocol. A repeat coupling may be necessary to achieve a satisfactory yield.
Conclusion and Recommendations
Both HATU and HBTU are highly effective coupling reagents that have earned their place as mainstays in peptide synthesis. For routine couplings of standard amino acids, the more economical HBTU is often an excellent choice, providing high yields and reliable performance.[20]
However, for the specific and significant challenge of incorporating N-methyl amino acids, HATU is the demonstrably superior reagent . Its enhanced reactivity, derived from the HOAt core, leads to faster reaction kinetics.[16][17] This acceleration is the most critical factor in minimizing the risk of epimerization, a prevalent side reaction during slow couplings.[6] For researchers and drug development professionals aiming to synthesize high-purity N-methylated peptides, the investment in HATU is justified by the improved yields, higher stereochemical integrity, and greater overall success rate for these demanding synthetic targets.
References
-
Highland Pharms. (2024). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Epimerisation in Peptide Synthesis. Chemical reviews, 109(6), 2455–2504. [Link]
-
Gubaidullin, R. Z., & Gubaidullin, A. T. (2004). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Mendeleev Communications, 14(6), 262-263. [Link]
-
Pettit, G. R., & Taylor, S. R. (2005). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 127(40), 13844–13845. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1205 - HATU. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
Carpino, L. A., El-Faham, A., & Albericio, F. (2005). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition, 44(2), 220-223. [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
-
Wikipedia. (2023). HATU. [Link]
-
Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., ... & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC advances, 7(79), 50068-50074. [Link]
-
Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). N-methylation in amino acids and peptides: Scope and limitations. Chemical Reviews, 104(12), 5823-5846. [Link]
-
Aurelio, L., & Hughes, A. B. (2018). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry. [Link]
-
common-organic-chemistry.com. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
Reichart, T. M., & Kttel, M. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis. [Link]
-
Carpino, L. A., El-Faham, A., & Albericio, F. (2005). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 44(2), 220-223. [Link]
-
Luxembourg Bio Technologies. (n.d.). Coupling Reagents. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
-
Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide research, 4(2), 95–101. [Link]
-
Sharma, A., Kumar, A., & Kumar, V. (2022). Backbone N-methylation of peptides. SSRN. [Link]
-
Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3521-3526. [Link]
-
Kunz, H., & Wessjohann, L. (1991). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Carbohydrate research, 222, 291-297. [Link]
-
Carpino, L. A., El-Faham, A., & Albericio, F. (2005). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie, 117(2), 224-227. [Link]
-
Kates, S. A., & Albericio, F. (2000). Synthesis of Poly-N-Methylated Peptides Against Malaria. In Solid Phase Synthesis. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
-
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
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A Technical Guide to Protected N-Methyl-L-Serine Derivatives in Peptide Synthesis: A Comparative Analysis of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into peptide sequences is a cornerstone strategy in modern medicinal chemistry, offering enhanced proteolytic stability, improved cell permeability, and conformational rigidity.[1] However, the synthesis of N-methylated peptides is fraught with challenges, primarily due to the steric hindrance imposed by the N-methyl group, which can lead to low coupling yields and increased side reactions.[2] This is particularly true for N-methyl-L-serine, where the hydroxyl side chain introduces an additional layer of complexity, necessitating robust protection strategies to prevent unwanted modifications.
This guide provides an in-depth comparative analysis of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine against other commonly used protected N-methyl-L-serine derivatives. We will delve into the nuances of their performance in solid-phase peptide synthesis (SPPS), supported by experimental insights and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.
The Challenge of N-Methyl-Serine Incorporation
The primary obstacle in incorporating N-methylated amino acids is the reduced nucleophilicity and increased steric bulk of the secondary amine.[3] This necessitates the use of highly potent coupling reagents and optimized reaction conditions to achieve efficient peptide bond formation. For N-methyl-serine, the unprotected hydroxyl group can lead to several side reactions, including:
-
O-acylation: The hydroxyl group can be acylated by the activated C-terminus of the incoming amino acid.
-
β-elimination: Under basic conditions, the hydroxyl group can be eliminated, leading to the formation of a dehydroalanine residue.[4][5]
-
N-to-O Acyl Shift: Under acidic conditions, an intramolecular acyl migration from the amide nitrogen to the hydroxyl oxygen can occur, forming a depsipeptide.[6][7][8]
To circumvent these issues, the hydroxyl group of serine must be protected. The choice of this protecting group is critical, as it influences not only the prevention of side reactions but also the coupling efficiency and the overall success of the peptide synthesis.
A Comparative Look at Serine Side-Chain Protection
Several protecting groups are commonly employed for the serine hydroxyl group in Fmoc-based SPPS. This section compares the performance of Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine with its tert-butyl (tBu) and trityl (Trt) protected counterparts.
| Protecting Group | Structure | Key Characteristics & Performance Insights |
| O-(2-chlorophenyl) | 2-Cl-Ph | Enhanced Acid Lability & Potential for Reduced Steric Hindrance: The electron-withdrawing nature of the chlorine atom is presumed to increase the acid lability of the phenyl ether bond, potentially allowing for milder cleavage conditions compared to the tBu group. While direct comparative data is scarce, the planar nature of the phenyl group might offer a different steric profile compared to the bulky tBu and Trt groups, which could influence coupling efficiency. |
| O-tert-butyl (tBu) | tBu | Robust & Widely Used: The tBu group is a workhorse in Fmoc/tBu SPPS due to its stability under basic conditions used for Fmoc deprotection and its clean removal with strong acids like trifluoroacetic acid (TFA).[9] However, its bulkiness can sometimes hinder coupling reactions, especially in sterically crowded sequences.[10] |
| O-trityl (Trt) | Trt | Mildly Acid Labile & Aggregation Prevention: The Trt group is significantly more acid-labile than the tBu group and can be removed under very mild acidic conditions, allowing for orthogonal deprotection strategies.[11][12] Its large size can also disrupt interchain hydrogen bonding, thereby reducing peptide aggregation, which is a common problem in the synthesis of long or difficult sequences.[11] |
Experimental Workflows and Protocols
To provide a practical framework, this section outlines key experimental protocols for the incorporation of protected N-methyl-serine derivatives.
General Protocol for Coupling of Fmoc-N-Methyl-Amino Acids
Due to steric hindrance, the coupling of N-methylated amino acids requires more potent activating agents than standard couplings.
Diagram: General Coupling Workflow for N-Methylated Amino Acids
Caption: Iterative cycle for the incorporation of a protected N-methyl-serine residue in SPPS.
Materials:
-
Fmoc-N-Me-Ser(P)-OH (P = 2-Cl-Ph, tBu, or Trt) (3-5 equivalents)
-
Coupling reagent (e.g., HATU, HCTU, PyAOP) (2.9-4.9 equivalents)[1]
-
Base (e.g., DIPEA, Collidine) (6-10 equivalents)
-
Peptide-resin with a free N-terminal amine
-
DMF (peptide synthesis grade)
Procedure:
-
Swell the peptide-resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the Fmoc-N-Me-Ser(P)-OH and the coupling reagent in DMF.
-
Add the base to the activation mixture and allow it to pre-activate for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test for primary amines, Bromophenol blue test for secondary amines).
-
If the coupling is incomplete, a second coupling (double coupling) with fresh reagents is recommended.[1]
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Synthesis of Protected N-Methyl-L-Serine Derivatives
The synthesis of these specialized amino acids is a multi-step process. A general, efficient method involves the formation and subsequent reduction of an oxazolidinone intermediate.[13]
Diagram: Synthetic Pathway to Fmoc-N-Me-Ser(P)-OH
Caption: A generalized synthetic route for preparing Fmoc-protected N-methyl-serine derivatives.
Mitigating Key Side Reactions
The choice of protecting group directly impacts the propensity for certain side reactions.
Racemization
Racemization of the activated amino acid is a significant concern in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate. For serine derivatives, racemization can be exacerbated by the choice of coupling reagents and base.[14][15]
Strategies to Minimize Racemization:
-
Use of Uronium/Aminium Salts with Additives: Coupling reagents like HATU and HCTU, in combination with additives like HOAt or OxymaPure, are known to suppress racemization.[14][16]
-
Choice of Base: Sterically hindered, non-nucleophilic bases such as 2,4,6-collidine are recommended over DIPEA, which has been shown to induce racemization in some cases.[17]
-
Optimized Reaction Conditions: Performing couplings at lower temperatures can help minimize racemization, although this may require longer reaction times.
Diketopiperazine (DKP) Formation
DKP formation is a common side reaction that occurs at the dipeptide stage, leading to chain termination. This is particularly prevalent with proline at the second position but can also occur with other amino acids, including N-methylated residues.[13][18]
Strategies to Suppress DKP Formation:
-
Use of Sterically Hindered Resins: 2-Chlorotrityl chloride (2-CTC) resin is highly effective at reducing DKP formation due to the steric bulk of the trityl linker, which hinders the back-biting cyclization.[18]
-
Optimized Fmoc Deprotection: Using milder deprotection conditions, such as a solution of 2% DBU and 5% piperazine in NMP, can significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[19][20]
-
Incorporation of Dipeptide Building Blocks: Coupling the first two amino acids as a pre-formed dipeptide bypasses the susceptible dipeptidyl-resin intermediate.[18]
β-Elimination and N-to-O Acyl Shift
The stability of the serine side-chain protecting group is paramount in preventing β-elimination under basic Fmoc deprotection conditions and N-to-O acyl shift during acidic cleavage.
-
β-Elimination: While all three protecting groups discussed offer good stability to the basic conditions of Fmoc deprotection, the specific conditions (e.g., temperature, base concentration) should be carefully controlled, especially during microwave-assisted synthesis.[4]
-
N-to-O Acyl Shift: This acid-catalyzed rearrangement is a known side reaction for serine and threonine-containing peptides during TFA cleavage.[7][21] The stability of the O-(2-chlorophenyl) group under these conditions is a critical parameter that requires further investigation. The tBu group is generally stable to the conditions that might promote this shift during synthesis but is removed during final cleavage, where the shift can still occur. The high acid lability of the Trt group allows for its removal under milder conditions, which may help to suppress this side reaction.
Conclusion: Making an Informed Choice
The selection of the optimal protected N-methyl-L-serine derivative is a critical decision that depends on the specific requirements of the peptide sequence and the overall synthetic strategy.
-
Fmoc-N-Me-Ser(tBu)-OH remains a reliable and widely used option for many applications, benefiting from its well-established protocols and robustness.[10][22]
-
Fmoc-N-Me-Ser(Trt)-OH offers distinct advantages for the synthesis of long or aggregation-prone peptides and when orthogonal deprotection schemes are required.[11]
-
Fmoc-O-(2-chlorophenyl)-N-methyl-L-serine presents an intriguing alternative, with the potential for enhanced acid lability that could be beneficial in specific contexts. However, a more thorough experimental evaluation of its performance, particularly concerning side reactions and coupling efficiency in direct comparison to the tBu and Trt protected analogues, is necessary to fully delineate its advantages and limitations.
Ultimately, a careful consideration of the factors outlined in this guide, including potential side reactions and the steric demands of the peptide sequence, will enable researchers to navigate the challenges of N-methylated peptide synthesis and successfully achieve their target molecules.
References
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-
Scribd. Suppressing DKP in Peptide Synthesis. (2022). [Link]
-
Yang, Y., & Hansen, L. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12015–12020. [Link]
- CBL Patras. Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. (2010). (URL not provided)
- Benchchem.
- Benchchem. strategies to overcome steric hindrance in N-methylated peptide synthesis. (URL not provided)
- Westin, J. Cleavage of Ethers - Organic Chemistry. (URL not provided)
-
Aurelio, L., Box, J. S., Brownlee, R. T. C., & Sleebs, M. M. (2003). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 68(7), 2652–2667. [Link]
-
Longdom Publishing. Synthesis and Cleavage of Ethers. (2022). [Link]
-
Tatsumoto, K., & Martell, A. E. (1981). Vitamin B-6-catalyzed beta-elimination of serine and O-phosphoserine. Qualitative and quantitative aspects of catalytic influences at the rate-limiting step, a comparison with the rate of enzymatic beta-elimination. Journal of the American Chemical Society, 103(20), 6203–6208. [Link]
- Embry, M. R., Chen, T., Chen, K., Smith, D. P., Wang, X. S., & Zbieg, J. R. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Abstracts of Papers of the American Chemical Society, 264. (URL not provided)
-
Hu, D., & Li, P. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Biron, E., & Gilon, C. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5103–5109. [Link]
- BOC Sciences. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (URL not provided)
-
Tsai, C. H., Lin, Y. C., & Khoo, K. H. (2003). Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions. Analytical biochemistry, 323(1), 120–126. [Link]
- ResearchGate. Activation of an acylcysteine or acylserine residue of a peptide or... (URL not provided)
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. (2024). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of N-Fmoc-N-Methyl-O-tert-butyl-L-serine in Research and Development. (2026). [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. (2014). [Link]
- ResearchGate. A) Mechanism of NO and ON intramolecular acyl migration reaction; (B)... (URL not provided)
-
YouTube. ether cleavage with strong acids. (2018). [Link]
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- Aapptec Peptides. Fmoc-Ser(Trt)-OH [111061-56-4]. (URL not provided)
-
Kowski, K., Giefing, C., & Jürjens, G. (2003). N→O-Acyl shift in Fmoc-based synthesis of phosphopeptides. Organic & Biomolecular Chemistry, 1(21), 3749–3754. [Link]
- ChemPep. Fmoc Solid Phase Peptide Synthesis. (URL not provided)
- Benchchem. The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. (URL not provided)
-
Al-Warhi, T., Al-Zoubi, H., & Al-Faham, A. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(23), 8209. [Link]
- ResearchGate.
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL not provided)
-
Fasman, G. D. (Ed.). (1962). Poly-α-amino acids: protein models for conformational studies. Academic Press. [Link]
- CEM Corporation.
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana Press. [Link]
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. (URL not provided)
-
Anglada, J. M., & Bofill, J. M. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry, 87(13), 8416–8428. [Link]
- ResearchGate. Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. (2025). (URL not provided)
- Taylor, E. C., & Corey, E. J. (Eds.). (2011). Advances in Organic Chemistry: Methods and Results (Vol. 8). John Wiley & Sons. (URL not provided)
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A Comparative Guide to On-Resin N-Methylation Strategies for Peptide Synthesis
The strategic incorporation of N-methyl groups into the peptide backbone is a cornerstone of modern medicinal chemistry. This modification can profoundly enhance the pharmacokinetic properties of peptide-based therapeutics by increasing metabolic stability, improving membrane permeability, and fine-tuning conformational rigidity to boost target affinity and selectivity.[1][2][3][4] However, the synthesis of N-methylated peptides, particularly directly on a solid support, presents unique challenges, most notably the difficult acylation of the sterically hindered N-methyl secondary amine.[5][6]
This guide provides a comparative analysis of prominent on-resin N-methylation strategies, offering researchers, scientists, and drug development professionals a detailed overview of the underlying chemistry, experimental protocols, and critical considerations for each method. We move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust understanding for successful implementation.
Strategy 1: The Fukuyama-Mitsunobu Approach via o-NBS Activation
The most established and widely utilized method for on-resin N-methylation is a three-step procedure based on the work of Fukuyama, Miller, and Scanlan, and further optimized by Kessler and others.[6][7][8][9] The strategy hinges on the temporary activation of the backbone amide nitrogen by an electron-withdrawing group, rendering the amide proton sufficiently acidic for deprotonation and subsequent alkylation.
Mechanistic Rationale
The core of this strategy is the installation of a 2-nitrobenzenesulfonyl (o-NBS) group on the terminal α-amine. This powerful electron-withdrawing group significantly increases the acidity of the sulfonamide proton, facilitating its removal by a mild base. The resulting anion is then methylated under Mitsunobu conditions. The final step involves the nucleophilic removal of the o-NBS group to reveal the desired N-methylated amine, ready for the next coupling cycle.
Experimental Protocol (Optimized)
This protocol is adapted from recent studies that have significantly reduced the traditional reaction time from approximately 4 hours to under 40 minutes.[1][10]
-
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in N-methylpyrrolidone (NMP).
-
Sulfonylation (o-NBS Protection):
-
Prepare a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 equiv) and 4-(dimethylamino)pyridine (DMAP, 10 equiv) in NMP.
-
Add the solution to the resin and shake for 20-60 minutes.
-
Wash the resin thoroughly with NMP (5x). The choice of a thorough wash is critical to prevent side reactions in subsequent steps.[10]
-
-
Methylation (Mitsunobu Reaction):
-
Swell the resin in a solution of triphenylphosphine (PPh3, 5 equiv) and methanol (MeOH, 20 equiv) in tetrahydrofuran (THF).
-
Add diisopropyl azodicarboxylate (DIAD, 5 equiv) dropwise and shake for 10-15 minutes.
-
Repeat the methylation step once more to ensure complete conversion.
-
Wash the resin with NMP (5x).
-
-
Desulfonylation (o-NBS Removal):
-
Prepare a solution of 2-mercaptoethanol (10 equiv) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5 equiv) in NMP.
-
Add the solution to the resin and shake for 5 minutes.
-
Repeat the deprotection step once more.
-
Wash the resin extensively with NMP (5x) and Dichloromethane (DCM, 3x) to prepare for the next coupling step.
-
Strategy 2: The N-Trifluoroacetamide (Tfa) Mitsunobu Method
A significant drawback of the Fukuyama-Mitsunobu method can be the incomplete or sequence-dependent removal of the o-NBS group.[4] An alternative strategy replaces the o-NBS activating group with a trifluoroacetamide (Tfa) group, which offers distinct advantages in the deprotection step.[4][11]
Mechanistic Rationale
Similar to the o-NBS group, the highly electronegative trifluoromethyl moiety of the Tfa group activates the amide for methylation under Mitsunobu conditions. The key innovation lies in the deprotection step. The Tfa group is readily and cleanly removed by reduction with sodium borohydride (NaBH₄), a mechanism orthogonal to the standard acid-labile protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS).[4][12]
Experimental Protocol
-
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DCM.
-
Acylation (Tfa Protection):
-
Treat the resin with a solution of ethyl trifluoroacetate (10 equiv) and diisopropylethylamine (DIEA, 10 equiv) in DCM for 30 minutes.
-
Wash the resin with DCM and NMP.
-
-
Methylation (Mitsunobu Reaction):
-
Swell the resin in a solution of PPh3 (10 equiv) and MeOH (50 equiv) in THF.
-
Add DIAD (10 equiv) and shake for 2 hours.
-
Wash the resin thoroughly with THF and DCM.
-
-
Deprotection (Tfa Removal):
-
Treat the resin with a solution of NaBH₄ (10 equiv) in a 3:1 mixture of THF/Ethanol for 1 hour.
-
Wash the resin extensively with water, methanol, and NMP to prepare for the next coupling.
-
Strategy 3: Reductive Amination via Dbs Protection
A less common but effective alternative avoids the sulfonamide/amide activation pathway altogether, instead relying on a temporary, bulky N-alkyl protecting group followed by reductive amination. This method uses the highly acid-labile 5-chlorodibenzosuberane (Dbs-Cl) group.[13]
Mechanistic Rationale
The N-terminus is first protected with the Dbs group, forming a secondary amine. This intermediate is then subjected to reductive methylation using formaldehyde as the methyl source and a mild reducing agent like sodium cyanoborohydride (NaCNBH₃). The bulky Dbs group can then be cleaved under very mild acidic conditions that are compatible with most acid-sensitive resins and side-chain protecting groups.[13]
Experimental Protocol
-
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in NMP.
-
Protection (Dbs Installation):
-
Treat the resin with a solution of Dbs-Cl (5 equiv) and DIEA (5 equiv) in NMP for 1 hour.
-
Wash the resin with NMP and DCM.
-
-
Reductive Methylation:
-
Swell the resin in 1% acetic acid in NMP.
-
Add aqueous formaldehyde (37%, 10 equiv) followed by NaCNBH₃ (5 equiv). Shake for 1 hour.
-
Wash the resin with NMP, water, and DCM.
-
-
Deprotection (Dbs Removal):
-
Treat the resin with a solution of 5% Trifluoroacetic acid (TFA) in DCM for 10 minutes.
-
Repeat the deprotection step.
-
Wash the resin with DCM and NMP, followed by a neutralization step with a DIEA solution to prepare for the next coupling.
-
Comparative Analysis
The choice of an N-methylation strategy depends on the specific peptide sequence, the scale of the synthesis, and the available laboratory equipment. The following table provides a side-by-side comparison of the key features of each method.
| Feature | Fukuyama-Mitsunobu (o-NBS) | Tfa-Mitsunobu | Dbs-Reductive Amination |
| Activation Principle | Sulfonamide N-H acidification | Amide N-H acidification | Temporary N-alkylation |
| Methylating Agent | MeOH (in Mitsunobu) | MeOH (in Mitsunobu) | Formaldehyde |
| Key Reagents | o-NBS-Cl, PPh₃, DIAD, Mercaptoethanol, DBU | Tfa-ester, PPh₃, DIAD, NaBH₄ | Dbs-Cl, NaCNBH₃, Dilute TFA |
| Reaction Time | ~40 min (optimized)[10] | ~3-4 hours | ~2-3 hours |
| Key Advantages | Widely used, well-documented, rapid optimized protocols available.[1][10] | Clean and reliable deprotection, orthogonal to standard SPPS.[4][11] | Avoids thiol-based reagents and Mitsunobu conditions. |
| Potential Drawbacks | Difficult/incomplete o-NBS removal, potential for side reactions.[4] | Less established, requires reducing agent (NaBH₄). | Requires highly acid-labile protecting group, formaldehyde is toxic. |
| Residue Compatibility | Aspartic acid can be problematic; Cys and His side chains generally unaffected with optimized protocols.[10] | Orthogonality is a major advantage for protecting group compatibility.[4] | Avoids issues with sulfur-containing residues sensitive to thiols.[9] |
Post-Methylation: The Acylation Challenge
Successfully N-methylating a residue is only half the battle. The subsequent coupling of the next amino acid onto the newly formed, sterically hindered secondary amine is often inefficient. To achieve high yields, aggressive coupling conditions are required. The use of microwave-assisted peptide synthesis can significantly enhance coupling efficiency.[2][5] Alternatively, employing potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with HOAt (1-Hydroxy-7-azabenzotriazole) is often necessary for driving these difficult couplings to completion.[14]
Conclusion
On-resin N-methylation is an indispensable tool for enhancing the therapeutic potential of peptides. The traditional Fukuyama-Mitsunobu (o-NBS) method remains a robust and popular choice, especially with modern protocols that dramatically shorten reaction times.[1][10] For sequences where o-NBS removal proves problematic, the Tfa-Mitsunobu strategy offers a powerful alternative with a clean, orthogonal deprotection step.[4] The Dbs-Reductive Amination approach provides a mechanistically distinct option that avoids common pitfalls associated with Mitsunobu reagents and thiols.
Ultimately, the optimal strategy is dictated by the specific chemical context of the target peptide. A careful evaluation of the peptide's amino acid composition, coupled with an understanding of the advantages and limitations of each method detailed in this guide, will empower researchers to select the most effective path to their desired N-methylated product.
References
-
Title: Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings Source: Springer Nature Experiments URL: [Link]
-
Title: Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique Source: PMC - NIH URL: [Link]
-
Title: Solid-Phase Synthesis of NMe-IB-01212, a Highly N-Methylated Cyclic Peptide Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Synthesis of N-methylated cyclic peptides Source: ResearchGate URL: [Link]
-
Title: Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings Source: National Center for Biotechnology Information URL: [Link]
-
Title: On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds Source: PMC - NIH URL: [Link]
-
Title: Selective, on-resin N-methylation of peptide N-trifluoroacetamides. Source: Semantic Scholar URL: [Link]
-
Title: Peptide Modifications; Cyclization; Stapled peptides; phosphorylation; Source: AAPPTec URL: [Link]
-
Title: Backbone N-methylation of peptides Source: SSRN URL: [Link]
-
Title: Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides | Request PDF Source: ResearchGate URL: [Link]
-
Title: Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group Source: PMC - NIH URL: [Link]
-
Title: Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides Source: ACS Publications URL: [Link]
-
Title: Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group Source: MDPI URL: [Link]
- Title: Alpha-N-methylation of amino acids Source: Google Patents URL
-
Title: Selective, on-resin N-methylation of peptide N-trifluoroacetamides Source: PubMed - NIH URL: [Link]
- Title: Alpha-N-methylation of amino acids Source: Google Patents URL
-
Title: Selective, On-Resin N‑Methylation of Peptide N‑Trifluoroacetamides Source: Figshare URL: [Link]
Sources
- 1. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. EP2110380A1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective, on-resin N-methylation of peptide N-trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. figshare.com [figshare.com]
- 13. EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Harnessing Hydrophobicity: A Comparative Guide to the Efficacy of Peptides with and without Non-Natural Amino Acids
The therapeutic promise of peptides is immense, offering high specificity and potency that can address targets intractable to small molecules.[1] However, native peptides often face significant hurdles in clinical development, primarily due to their susceptibility to proteolytic degradation and poor cell membrane permeability.[1][2][3] A transformative strategy to overcome these limitations is the incorporation of non-natural amino acids (nnAAs), particularly those with hydrophobic side chains. This guide provides an in-depth comparison of the efficacy of peptides with and without these synthetic building blocks, supported by experimental data and detailed protocols for researchers in drug discovery.
The introduction of hydrophobic nnAAs is not merely a substitution but a strategic redesign of the peptide's physicochemical landscape.[3] These modifications can profoundly enhance metabolic stability, receptor binding affinity, and cell permeability, ultimately boosting therapeutic efficacy.[3][4][5][6][7]
The Physicochemical and Efficacy Impact of Hydrophobic nnAAs
The fundamental advantage conferred by hydrophobic nnAAs stems from their ability to alter key molecular properties. By replacing natural amino acids with structures like cyclohexylalanine (CHA) or norleucine (Nle), chemists can introduce steric shields against enzymatic attack and increase the peptide's overall lipophilicity.[2][8] This strategic enhancement directly translates to improved performance across several critical efficacy parameters.
Enhanced Metabolic Stability
One of the most significant challenges for peptide therapeutics is their short in vivo half-life, often measured in minutes.[2][8][9] Proteases, abundant in blood plasma and tissues, readily recognize and cleave the peptide bonds of natural L-amino acids.[8] Hydrophobic nnAAs act as a deterrent to this degradation.
-
Steric Hindrance: The bulky or uniquely shaped side chains of nnAAs are not recognized efficiently by the active sites of proteases, thus preventing cleavage.[8]
-
Conformational Shielding: Increased hydrophobicity can promote the adoption of more compact, stable secondary structures (e.g., α-helices), which can physically mask susceptible cleavage sites.[10][11]
A compelling example is the modification of Gonadotropin-Releasing Hormone (GnRH). The natural peptide has a half-life of about 5 minutes, whereas an analog, Triptorelin, which incorporates unnatural amino acid residues, exhibits a half-life of 2.8 hours.[8]
Improved Receptor Binding Affinity and Potency
The expanded chemical diversity offered by nnAAs allows for the fine-tuning of peptide-receptor interactions.[6][12] The introduction of novel hydrophobic side chains can create new, favorable contacts within a receptor's binding pocket, leading to a significant increase in binding affinity (lower Kd) and, consequently, higher biological potency (lower EC50 or IC50).
Researchers demonstrated a 200-fold improvement in the binding affinity of a peptide targeting the menin-MLL interaction after incorporating non-canonical amino acids.[6] This highlights how nnAAs can optimize the pharmacophore for a more potent therapeutic effect.
Increased Cell Permeability and Bioavailability
For peptides targeting intracellular proteins, crossing the cell membrane is a major barrier.[1][13] The polar backbone of a typical peptide hinders its ability to passively diffuse across the lipid bilayer. Increasing a peptide's hydrophobicity through nnAA incorporation is a key strategy to enhance this crucial property.[5][7][13][14] This modification reduces the desolvation penalty for entering the nonpolar membrane interior.
Studies have shown that strategic peptide-to-peptoid substitutions and the introduction of diverse nonproteinogenic side chains can increase passive membrane permeability up to 3-fold.[14]
Comparative Efficacy Data
The theoretical benefits of incorporating hydrophobic nnAAs are consistently validated by experimental data. The following table summarizes representative data from studies comparing native peptides to their nnAA-modified counterparts.
| Efficacy Parameter | Native Peptide (Example) | Value | Modified Peptide (with Hydrophobic nnAA) | Value | Fold Improvement | Reference |
| Metabolic Stability (Half-life) | Natural Gonadotropin-Releasing Hormone (GnRH) | ~5 min | Triptorelin (GnRH analog with nnAAs) | 2.8 hours | >30x | [8] |
| Binding Affinity (Kd) | Menin Binding Motif 1 (MBM1) | 16,000 nM | Optimized MBM1 with nnAAs | 80 nM | 200x | [6] |
| Antimicrobial Activity (MIC) | C18G peptide with Valine | 128 µg/mL | C18G peptide with Norvaline (Nva) | 8 µg/mL | 16x | [15] |
| Cell Permeability (Papp) | Cyclic Hexapeptide (Parent) | ~1.5 x 10-6 cm/s | Cyclic Hexapeptide with Trifluoromethyl Peptoid | ~4.5 x 10-6 cm/s | 3x | [14] |
MIC = Minimal Inhibitory Concentration (lower is better); Papp = Apparent Permeability Coefficient (higher is better).
Experimental Protocols for Efficacy Evaluation
To ensure trustworthy and reproducible results, standardized, self-validating protocols are essential. The following section details the methodologies for key experiments used to compare peptide efficacy.
Diagram: Workflow for Comparative Peptide Efficacy Analysis
Caption: A typical experimental workflow for comparing the efficacy of native versus nnAA-modified peptides.
Protocol: In Vitro Proteolytic Stability Assay
This assay determines the half-life of a peptide in a biologically relevant matrix like human plasma or serum.
Causality: The choice of plasma or serum mimics the systemic circulation environment where proteases are abundant.[16][17] High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) is used for its high resolution in separating the intact peptide from its degradation fragments.[17]
Step-by-Step Methodology:
-
Preparation: Reconstitute lyophilized peptides (native and modified) in an appropriate buffer (e.g., PBS) to create a stock solution (e.g., 10 mM).
-
Incubation Setup: Prepare human plasma or serum (commercially available). If using plasma, ensure it is collected with an appropriate anticoagulant like EDTA.[16]
-
Reaction Initiation: Dilute the peptide stock solution into the plasma to a final concentration (e.g., 10-50 µM) and immediately take a t=0 time point.[18][19] Incubate the mixture at 37°C with gentle agitation.[16]
-
Time Points: At predetermined intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop proteolytic activity by adding a precipitation agent, such as 3% (w/v) trichloroacetic acid (TCA) or a 2x volume of cold ethanol/acetonitrile (1:1 v/v).[16][18] Place on ice for at least 10 minutes.
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the precipitated proteins.[16]
-
Analysis: Analyze the supernatant containing the remaining intact peptide using RP-HPLC or LC-MS. Quantify the peak area corresponding to the intact peptide at each time point.
-
Data Interpretation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t1/2) by fitting the data to a one-phase exponential decay curve.
Protocol: Competitive Receptor Binding Assay
This assay measures the binding affinity (Kd or Ki) of the test peptides by assessing their ability to compete with a known, labeled ligand for a specific receptor.
Causality: A competitive format is often more straightforward and cost-effective than direct binding assays, especially when a labeled standard is available.[20] ELISA and filter-binding assays are common platforms that allow for the separation of bound from free ligand.[20][21][22]
Step-by-Step Methodology (Filter-Based):
-
Reagent Preparation:
-
Receptor: Prepare purified receptor protein or cell membrane preparations containing the receptor of interest.
-
Labeled Ligand: Use a radiolabeled or fluorescently labeled ligand known to bind the target receptor.
-
Test Peptides: Prepare serial dilutions of both the native and nnAA-modified peptides.
-
-
Binding Reaction: In a 96-well plate, combine the receptor preparation, a fixed concentration of the labeled ligand (typically at or below its Kd), and varying concentrations of the unlabeled test peptide.[23]
-
Incubation: Incubate the plate for a sufficient time at an appropriate temperature (e.g., room temperature or 37°C) to allow the binding reaction to reach equilibrium.
-
Separation of Bound/Free: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., MultiScreenHTS) using a vacuum manifold.[20] The receptor and any bound ligand will be retained on the filter, while the unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound ligand.
-
Detection: Quantify the amount of labeled ligand retained on the filter using a suitable detector (e.g., scintillation counter for radiolabels, plate reader for fluorophores).
-
Data Analysis: Plot the measured signal against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test peptide that displaces 50% of the labeled ligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.[24][25]
Causality: This model isolates passive diffusion by using a synthetic membrane, thus avoiding the complexities of active transport and efflux that occur in cell-based assays like Caco-2.[24][25] This makes it an ideal first-pass screen for evaluating the impact of hydrophobic modifications on permeability.
Step-by-Step Methodology:
-
Membrane Preparation: Coat the membrane of a 96-well filter donor plate with a lipid solution (e.g., 1-2% lecithin in dodecane) to form the artificial membrane.[26][27]
-
Plate Setup:
-
Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate this assembly at room temperature for a set period (e.g., 5 to 16 hours).[25][28]
-
Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using LC-MS/MS or UV absorbance.[24][28]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / [(VD + VA) * Area * Time] Where CA is the concentration in the acceptor well, Cequilibrium is the theoretical equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Concluding Remarks
The incorporation of hydrophobic non-natural amino acids is a validated and powerful strategy for enhancing the therapeutic potential of peptides. By improving metabolic stability, increasing binding affinity, and boosting cell permeability, these modifications directly address the core liabilities of natural peptide drug candidates.[3][7][8][29] The experimental frameworks provided herein offer a robust system for quantifying these improvements, enabling researchers to make data-driven decisions in the design and optimization of next-generation peptide therapeutics. While this approach offers clear advantages, it is crucial to also consider potential downsides, such as altered solubility or potential immunogenicity, which should be evaluated during later stages of drug development.
References
-
Effect of Non-natural Hydrophobic Amino Acids on the Efficacy and Properties of the Antimicrobial Peptide C18G. PubMed. Available at: [Link]
-
Effect of Non-natural Hydrophobic Amino Acids on the Efficacy and Properties of the Antimicrobial Peptide C18G. ResearchGate. Available at: [Link]
-
Incorporation of non-natural amino acids improves cell permeability and potency of specific inhibitors of proteasome trypsin-like sites. PubMed. Available at: [Link]
-
Design of peptides with non-canonical amino acids using flow matching. bioRxiv. Available at: [Link]
-
Automated affinity selection for rapid discovery of peptide binders. RSC Publishing. Available at: [Link]
-
Unnatural amino acids improve the binding affinity of a menin-binding... ResearchGate. Available at: [Link]
-
Designing Cell-Permeable Macrocyclic Peptides. PMC - NIH. Available at: [Link]
-
How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. PMC - NIH. Available at: [Link]
-
Peptide to Peptoid Substitutions Increase Cell Permeability in Cyclic Hexapeptides. ACS Publications. Available at: [Link]
-
Peptide Cell Permeability. Bowers Lab. Available at: [Link]
-
Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. PMC - NIH. Available at: [Link]
-
Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity. MDPI. Available at: [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC - NIH. Available at: [Link]
-
Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Nature. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]
-
Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. PMC - NIH. Available at: [Link]
-
How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. ACS Publications. Available at: [Link]
-
PAMPA In Vitro Assay. Charnwood Discovery. Available at: [Link]
-
A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. The Royal Society of Chemistry. Available at: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. Available at: [Link]
-
Innovations in Peptide Chemistry: Leveraging Non-natural Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
pampa-permeability-assay.pdf. Technology Networks. Available at: [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. Available at: [Link]
-
How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE?. ResearchGate. Available at: [Link]
-
Enzymatic Degradation Studies: Assessing Peptide Stability. GenScript. Available at: [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - NIH. Available at: [Link]
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI. Available at: [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. Available at: [Link]
-
An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. Available at: [Link]
-
General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. ACS Publications. Available at: [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Available at: [Link]
-
Receptor Binding Assays. MilliporeSigma. Available at: [Link]
-
Protein-peptide Binding Assays. GenScript. Available at: [Link]
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- 4. Effect of Non-natural Hydrophobic Amino Acids on the Efficacy and Properties of the Antimicrobial Peptide C18G - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pubs.rsc.org [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 9. mdpi.com [mdpi.com]
- 10. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
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- 16. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 17. verifiedpeptides.com [verifiedpeptides.com]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. PAMPA | Evotec [evotec.com]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 28. charnwooddiscovery.com [charnwooddiscovery.com]
- 29. journals.asm.org [journals.asm.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
